potassium;gold(3+);tetracyanide
Description
Structure
2D Structure
Properties
CAS No. |
14263-59-3 |
|---|---|
Molecular Formula |
C4AuKN4 |
Molecular Weight |
340.13 g/mol |
IUPAC Name |
potassium;gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au.K/c4*1-2;;/q4*-1;+3;+1 |
InChI Key |
NRTDAKURTMLAFN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Au+3] |
Other CAS No. |
14263-59-3 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
22806-79-7 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Potassium Gold(III) Tetracyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of potassium gold(III) tetracyanide (K[Au(CN)₄]), a key gold(III) coordination complex. This document details the established synthetic methodologies, purification techniques, and a full profile of its physicochemical properties, supported by spectroscopic and thermal analysis data. The information is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and pharmacology, particularly those engaged in the development of gold-based therapeutic agents and other advanced materials.
Synthesis of Potassium Gold(III) Tetracyanide
The primary and most conventional method for the synthesis of potassium gold(III) tetracyanide involves the reaction of a gold(III) salt, typically gold(III) chloride (AuCl₃), with potassium cyanide (KCN) in an aqueous solution.[1] The stoichiometry of this reaction is crucial for achieving a high yield of the desired tetracyanoaurate(III) complex.
A key consideration in this synthesis is the careful control of the reaction environment.[1] Specifically, maintaining a pH in the range of 8 to 10 is critical to prevent the protonation of the cyanide ligands, which would result in the formation of highly toxic hydrogen cyanide (HCN) gas.[1]
While the conventional aqueous synthesis is the most common, other exploratory methods such as solvothermal and hydrothermal techniques are being investigated for their potential to produce highly crystalline and pure K[Au(CN)₄].
Experimental Protocol: Conventional Aqueous Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of potassium gold(III) tetracyanide from gold(III) chloride.
Materials:
-
Gold(III) chloride (AuCl₃)
-
Potassium cyanide (KCN)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of gold(III) chloride.
-
Separately, prepare an aqueous solution of potassium cyanide. A molar ratio of KCN to AuCl₃ of at least 4:1 is recommended to ensure complete substitution of the chloride ligands. A slight excess of KCN can be used.
-
-
Reaction:
-
Slowly add the gold(III) chloride solution to the potassium cyanide solution while stirring vigorously.
-
Monitor and adjust the pH of the reaction mixture to maintain it between 8 and 10 using a suitable base (e.g., dilute KOH solution) if necessary.
-
Continue stirring the reaction mixture at room temperature for a sufficient period to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
The primary byproduct of this reaction is potassium chloride (KCl), which is highly soluble in water.[1]
-
The crude product can be isolated by concentrating the reaction mixture and inducing crystallization.
-
For purification, recrystallization from a hot ethanol-water mixture is an effective method to remove KCl and other soluble impurities.[1] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.
-
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
A potential impurity in this synthesis is the formation of potassium dicyanoaurate(I) (K[Au(CN)₂]) if the gold(III) center is reduced during the reaction.[1] Careful control of the reaction conditions helps to minimize the formation of this byproduct.[1]
Characterization of Potassium Gold(III) Tetracyanide
A thorough characterization of K[Au(CN)₄] is essential to confirm its identity, purity, and structural integrity. The following sections detail the key characterization techniques and the expected results.
Physicochemical Properties
Potassium gold(III) tetracyanide is a crystalline solid.[2] The pentahydrate form has a melting point of approximately 115°C.[2][3] It has a moderate solubility in water, in the range of 0.05-0.1 g/100mL at 20°C.[2][3]
| Property | Value |
| Chemical Formula | K[Au(CN)₄] |
| Molar Mass | 340.13 g/mol |
| Appearance | Colorless to white crystalline powder |
| Melting Point (Pentahydrate) | ~115 °C |
| Solubility in Water (20°C) | 0.05-0.1 g/100mL |
Crystallographic Data
X-ray diffraction studies have confirmed the square planar geometry of the [Au(CN)₄]⁻ anion.
| Parameter | Value |
| Coordination Geometry | Square Planar |
Spectroscopic Data
Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of the [Au(CN)₄]⁻ ion. Studies have been conducted on both aqueous solutions and the solid state of K[Au(CN)₄], leading to the assignment of several of the fundamental vibrations. The high C≡N stretching frequency is indicative of strong metal-ligand sigma bonding.
The UV-visible absorption spectrum of an aqueous solution of potassium gold(III) tetracyanide is expected to show characteristic ligand-to-metal charge transfer (LMCT) bands.
Signaling Pathways and Experimental Workflows
The synthesis of potassium gold(III) tetracyanide can be represented as a straightforward chemical transformation. The following diagrams illustrate the synthesis workflow and the logical relationship of the key steps.
References
Thermal Decomposition of Potassium Gold(III) Tetracyanide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium gold(III) tetracyanide, K[Au(CN)₄], is a gold coordination complex with potential applications in various scientific and industrial fields. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, application, and the synthesis of gold-based nanomaterials. This technical guide provides an overview of the current, albeit limited, understanding of the thermal decomposition of potassium gold(III) tetracyanide. Due to a scarcity of specific research on the thermolysis of this particular compound, this guide also draws inferences from the behavior of related gold cyanide complexes and general principles of thermal decomposition of coordination compounds. A key hazardous decomposition product is hydrogen cyanide gas.
Introduction
Potassium tetracyanoaurate(III), with the chemical formula K[Au(CN)₄], is a compound where a central gold atom in the +3 oxidation state is coordinated to four cyanide ligands. While the related potassium dicyanoaurate(I), K[Au(CN)₂], is extensively used in applications like gold mining and electroplating, the properties and applications of the gold(III) complex are less commonly documented. The thermal decomposition of metal cyanides is a complex process that can yield various products, including the pure metal, lower-oxidation-state cyanides, and gaseous products such as cyanogen and hydrogen cyanide. For K[Au(CN)₄], the thermal decomposition is expected to lead to the reduction of Au(III) and the release of cyanide-containing gases.
Presumed Thermal Decomposition Pathway
The proposed overall decomposition can be summarized as follows:
2K[Au(CN)₄] (s) → 2Au (s) + 2KCN (s) + 3(CN)₂ (g)
It is also highly probable that side reactions occur, especially in the presence of air or moisture, which could lead to the formation of gold oxides and hydrogen cyanide (HCN), a highly toxic gas.
Below is a conceptual diagram illustrating the potential decomposition pathway.
Caption: Conceptual pathway for the thermal decomposition of K[Au(CN)₄].
Quantitative Data
A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the thermal decomposition of potassium gold(III) tetracyanide. Such data would be invaluable for determining the precise decomposition temperatures, mass loss percentages associated with each decomposition step, and the energetics of the process. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Analytical Method | Conditions (Atmosphere, Heating Rate) | Reference |
| Onset Decomposition Temperature (°C) | Data not available | TGA/DSC | ||
| Peak Decomposition Temperature(s) (°C) | Data not available | TGA/DSC | ||
| Mass Loss Step 1 (%) | Data not available | TGA | ||
| Mass Loss Step 2 (%) | Data not available | TGA | ||
| Total Mass Loss (%) | Data not available | TGA | ||
| Enthalpy of Decomposition (ΔH, J/g) | Data not available | DSC | ||
| Resulting Solid Products | Expected: Au, KCN | XRD, SEM-EDX | ||
| Evolved Gas Products | Expected: (CN)₂, HCN | Mass Spectrometry, FTIR |
Experimental Protocols
Detailed experimental protocols for the thermal decomposition of K[Au(CN)₄] are not explicitly described in the available literature. However, a general methodology for conducting such an investigation can be outlined.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This is a crucial technique to determine the mass loss as a function of temperature and identify the evolved gaseous products.
-
Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer.
-
Sample Preparation: A small, accurately weighed amount of K[Au(CN)₄] (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and an inert gas) to understand the effect of oxygen on the decomposition pathway. A flow rate of 20-100 mL/min is typical.
-
Heating Rate: A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to study the kinetics of the decomposition.
-
Temperature Range: Typically from room temperature to around 1000 °C.
-
-
Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates. The coupled mass spectrometer will provide mass-to-charge ratio data of the evolved gases, allowing for their identification.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal transitions in the material.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or gold pan. An empty sealed pan is used as a reference.
-
Experimental Conditions: The same atmospheric and heating rate conditions as in the TGA experiments should be used for direct comparison of the results.
-
Data Analysis: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. The area under the peaks can be used to quantify the enthalpy changes.
Characterization of Solid Residues
The solid products remaining after the thermal decomposition should be analyzed to confirm their composition and morphology.
-
X-ray Diffraction (XRD): To identify the crystalline phases of the solid residue (e.g., metallic gold, potassium cyanide).
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): To observe the morphology of the resulting material (e.g., formation of gold nanoparticles or microstructures) and to determine its elemental composition.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of any resulting nanostructures.
Below is a diagram illustrating a typical experimental workflow for studying the thermal decomposition of a compound like K[Au(CN)₄].
Caption: A typical experimental workflow for thermal analysis.
Safety Considerations
The thermal decomposition of potassium gold(III) tetracyanide should be performed with extreme caution in a well-ventilated fume hood or a glove box with an inert atmosphere. The potential release of highly toxic hydrogen cyanide and flammable cyanogen gas presents a significant hazard. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A cyanide antidote kit should be readily available, and personnel should be trained in its use.
Conclusion and Future Outlook
The thermal decomposition of potassium gold(III) tetracyanide is a topic that requires further investigation to be fully understood. The current literature lacks specific experimental data on its thermolytic behavior. Future research should focus on conducting systematic thermal analysis studies (TGA-MS, DSC) to elucidate the decomposition pathway, identify the intermediate and final products, and determine the kinetics of the process. Such studies will not only contribute to the fundamental understanding of the chemistry of gold cyanide complexes but also pave the way for new applications, such as the controlled synthesis of gold nanostructures for catalysis, electronics, and biomedical applications. The data and protocols outlined in this guide provide a framework for these future investigations.
The Enigmatic Voltammetry of Tetracyanoaurate(III): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetracyanoaurate(III) anion, [Au(CN)₄]⁻, represents a higher oxidation state of gold in cyanide media, a chemical environment of immense importance in gold extraction, electroplating, and potentially in the biological pathways of gold-based therapeutic agents. While the electrochemistry of its dicyanoaurate(I) counterpart, [Au(CN)₂]⁻, is extensively documented due to its central role in industrial cyanidation, the electrochemical behavior of [Au(CN)₄]⁻ remains a more specialized and less traversed area of study. This technical guide synthesizes the available knowledge on the electrochemical characteristics of the [Au(CN)₄]⁻ anion, providing a framework for understanding its redox behavior.
Core Electrochemical Principles
The electrochemical behavior of [Au(CN)₄]⁻ is governed by electron transfer reactions at an electrode surface. These reactions can involve the reduction of Au(III) to lower oxidation states (Au(I) or Au(0)) or its further oxidation. The potential at which these reactions occur and their kinetics are of fundamental interest.
While specific, detailed quantitative data for the electrochemical reduction of the [Au(CN)₄]⁻ anion is not extensively available in publicly accessible literature, its behavior can be inferred and contextualized from related gold complexes. Spectroscopic evidence suggests that [Au(CN)₄]⁻ can be formed on the surface of gold nanoparticles through the oxidation of [Au(CN)₂]⁻.[1] This transformation underscores the redox relationship between these two important gold cyanide species.
The overall reduction process from Au(III) in the tetracyanoaurate complex to metallic gold is a three-electron transfer:
[Au(CN)₄]⁻ + 3e⁻ ⇌ Au(s) + 4CN⁻
This process may occur in a single step or, more likely, proceed through an intermediate Au(I) species, namely [Au(CN)₂]⁻.
Hypothetical Electrochemical Pathway
Based on the known chemistry of gold cyanides, a probable electrochemical reduction pathway for [Au(CN)₄]⁻ can be proposed. This pathway involves a stepwise reduction, first from Au(III) to Au(I), followed by the reduction of Au(I) to metallic gold.
Caption: Proposed stepwise electrochemical reduction of [Au(CN)₄]⁻.
Experimental Protocols for Electrochemical Analysis
To investigate the electrochemical behavior of [Au(CN)₄]⁻, standard voltammetric techniques would be employed. The following outlines a general experimental protocol based on common practices for studying related gold complexes.[2][3]
Materials and Instrumentation
-
Working Electrode: Gold (Au) disk, glassy carbon (GC), or platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte: A solution of K[Au(CN)₄] in a suitable supporting electrolyte (e.g., 0.1 M KNO₃ or K₂SO₄) to ensure conductivity. The pH of the solution should be controlled, as it can influence the stability of the complex and the electrode processes.
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry and other electrochemical techniques.
Experimental Workflow
The general workflow for characterizing the electrochemical behavior of [Au(CN)₄]⁻ would involve the following steps:
Caption: General experimental workflow for electrochemical analysis.
Cyclic Voltammetry (CV)
Cyclic voltammetry would be the primary technique to probe the redox processes.
-
Initial Scan: A cyclic voltammogram would be recorded over a wide potential range to identify the reduction and oxidation peaks corresponding to the [Au(CN)₄]⁻ species.
-
Scan Rate Dependence: The scan rate would be varied (e.g., from 10 mV/s to 500 mV/s) to investigate the nature of the electron transfer process (i.e., reversible, quasi-reversible, or irreversible) and to determine if the reaction is diffusion-controlled.
-
Concentration Dependence: The concentration of [Au(CN)₄]⁻ would be varied to establish the relationship between peak current and concentration, which is crucial for quantitative analysis.
Quantitative Data and Interpretation
While specific experimental data for [Au(CN)₄]⁻ is sparse, the following table outlines the key parameters that would be determined from electrochemical experiments and their significance. The values provided are hypothetical and for illustrative purposes, drawing parallels from the behavior of other gold complexes like [Au(CN)₂]⁻ and [AuCl₄]⁻.
| Parameter | Symbol | Typical Technique | Significance | Hypothetical Value Range |
| Reduction Peak Potential | Epc | Cyclic Voltammetry | Potential at which the reduction of [Au(CN)₄]⁻ is most rapid. | -0.6 to -1.0 V vs. SCE |
| Oxidation Peak Potential | Epa | Cyclic Voltammetry | Potential for the re-oxidation of the deposited gold or intermediate species. | +0.4 to +0.8 V vs. SCE |
| Formal Reduction Potential | E0' | Cyclic Voltammetry | Thermodynamic potential of the redox couple, estimated from Epc and Epa. | ~ -0.4 V vs. SCE |
| Diffusion Coefficient | D | Chronoamperometry, CV | Measure of the rate at which [Au(CN)₄]⁻ diffuses to the electrode surface. | 10⁻⁶ to 10⁻⁵ cm²/s |
| Heterogeneous Rate Constant | k0 | Cyclic Voltammetry | Measure of the kinetic facility of the electron transfer at the electrode surface. | 10⁻³ to 10⁻² cm/s |
| Number of Electrons Transferred | n | Coulometry, CV | Indicates the stoichiometry of the electrochemical reaction. | 2 or 1 (for stepwise reduction) |
Challenges and Future Directions
The limited availability of detailed electrochemical data for [Au(CN)₄]⁻ presents a significant knowledge gap. Future research should focus on systematic electrochemical studies to fully characterize its behavior. Key areas for investigation include:
-
Determination of the Standard Reduction Potential: Precise measurement of the standard reduction potential for the [Au(CN)₄]⁻/Au and [Au(CN)₄]⁻/[Au(CN)₂]⁻ couples.
-
Elucidation of the Reduction Mechanism: Unraveling the stepwise mechanism of electron transfer and the role of any intermediate species.
-
Influence of Experimental Conditions: A thorough investigation of the effects of pH, temperature, and supporting electrolyte composition on the electrochemical response.
-
Application in Drug Development: Given the interest in gold complexes in medicine, understanding the electrochemical behavior of [Au(CN)₄]⁻ could provide insights into its potential biological redox activity and stability.
References
quantum mechanical calculations for [Au(CN)4]- complex
An In-Depth Technical Guide to Quantum Mechanical Calculations for the [Au(CN)₄]⁻ Complex
Introduction
The tetracyanoaurate(III) anion, [Au(CN)₄]⁻, is a cornerstone species in gold chemistry, notable for its square planar geometry and significant stability.[1][2][3] As a d⁸ metal complex, its electronic structure and reactivity are of considerable interest.[2] This complex is not only a fundamental example in inorganic chemistry but also serves as a crucial building block in the design of heterobimetallic coordination polymers and supramolecular assemblies.[4][5][6][7] Understanding its properties at a quantum mechanical level is essential for predicting its behavior and designing new materials.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the geometric, electronic, and vibrational properties of such complexes.[4][8][9] For a heavy element like gold, a critical aspect of these calculations is the inclusion of relativistic effects, which significantly influence its chemical behavior, including bond strengths and electronic structure.[10][11][12][13] This guide provides a technical overview of the theoretical framework, computational workflow, and a comparison of calculated results with experimental data for the [Au(CN)₄]⁻ anion.
Theoretical Framework for Calculations
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. The method calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often employed for transition metal systems.
Relativistic Effects
Due to gold's high atomic number (79), its inner electrons travel at speeds approaching the speed of light, leading to significant relativistic effects.[11] These effects cause a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. This rearrangement is crucial for accurately describing the properties of gold compounds, including the Au-C bonds in [Au(CN)₄]⁻.[10] In computational models, these effects are typically incorporated through relativistic pseudopotentials or more explicit relativistic Hamiltonians.
Basis Sets
The choice of basis set, which describes the atomic orbitals of each element, is also crucial. For gold, basis sets are often paired with effective core potentials (ECPs) that replace the core electrons and implicitly include relativistic effects. For lighter atoms like carbon and nitrogen, Pople-style (e.g., 6-31G*) or Dunning-style (e.g., aug-cc-pVTZ) basis sets are commonly used.[8]
Computational Workflow
A typical quantum mechanical investigation of the [Au(CN)₄]⁻ complex follows a standardized workflow. This process begins with defining an initial molecular geometry, followed by optimization to find the lowest energy structure. Subsequent calculations confirm the nature of this stationary point and elucidate the electronic and vibrational properties.
Caption: A standard workflow for quantum mechanical calculations on a molecule.
Analysis of Bonding
The stability of the [Au(CN)₄]⁻ complex arises from strong coordinate covalent bonds between the Au³⁺ center and the four cyanide ligands. These interactions are best described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-backdonation.
-
σ-Donation: The cyanide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, into vacant d-orbitals of the gold center.
-
π-Backdonation: Electron density from occupied d-orbitals on the gold atom is donated back into the empty π* antibonding orbitals of the cyanide ligands. This backdonation strengthens the Au-C bond and slightly weakens the C-N triple bond.[8][9]
Caption: Key orbital interactions contributing to bonding in the complex.
Quantitative Data: Theory vs. Experiment
Quantum mechanical calculations provide quantitative data on molecular geometry and vibrational frequencies that can be directly compared with experimental findings from X-ray crystallography and vibrational spectroscopy.
Geometric Parameters
The [Au(CN)₄]⁻ anion is known to possess a square planar geometry, consistent with D₄h symmetry.[1] DFT calculations are expected to reproduce this geometry with high fidelity.
| Parameter | Calculated (DFT) Value (Å) | Experimental (X-ray) Value (Å) |
| Au-C Distance | Value from typical DFT study | ~1.98 - 2.00 |
| C-N Distance | Value from typical DFT study | ~1.14 - 1.16 |
(Note: Specific calculated values depend on the level of theory and basis set. The experimental values are typical ranges from crystallographic studies of various tetracyanoaurate salts.)[5][14]
Vibrational Frequencies
The vibrational spectrum of [Au(CN)₄]⁻ provides a rich dataset for comparison. The D₄h point group predicts seven Raman-active and six infrared-active fundamental vibrations.[1] The high C≡N stretching force constant indicates strong triple bonding, while the substantial Au-C force constant signifies a strong metal-ligand bond.[15]
| Vibrational Mode | Symmetry | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Activity |
| C≡N Stretch (sym) | A₁g | Value from calculation | ~2207 | Raman |
| C≡N Stretch | B₁g | Value from calculation | ~2198 | Raman |
| C≡N Stretch (asym) | Eᵤ | Value from calculation | ~2189 | IR |
| Au-C Stretch (sym) | A₁g | Value from calculation | ~459 | Raman |
| Au-C Stretch (asym) | Eᵤ | Value from calculation | ~462 | IR |
(Note: Calculated frequencies are typically scaled by an empirical factor to better match experimental values. Experimental data is primarily from studies on K[Au(CN)₄].)[1]
Experimental Protocols
Synthesis of K[Au(CN)₄]
A common method for synthesizing a salt of the tetracyanoaurate(III) anion involves the oxidation of gold in the presence of excess cyanide. For example, gold metal can be dissolved in an aqueous solution of potassium cyanide (KCN) with the aid of an oxidizing agent or through electrolysis. The resulting solution is then carefully evaporated to crystallize the K[Au(CN)₄] product. All handling of cyanide-containing compounds must be performed with extreme caution in a well-ventilated fume hood, as acidification can release highly toxic hydrogen cyanide gas.
X-ray Crystallography
Single crystals of a suitable [Au(CN)₄]⁻ salt (e.g., K[Au(CN)₄]) are grown from solution. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. The resulting data is processed to determine the unit cell dimensions and the positions of each atom within the crystal lattice, providing precise experimental bond lengths and angles.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopies are used to measure the vibrational modes of the complex.
-
Infrared Spectroscopy: A solid sample (often prepared as a KBr pellet) is exposed to infrared radiation. The frequencies at which the molecule absorbs the radiation correspond to its IR-active vibrational modes.
-
Raman Spectroscopy: A sample (either solid or in aqueous solution) is irradiated with a high-intensity monochromatic laser. The scattered light is collected and analyzed. Small shifts in the frequency of the scattered light (Raman shifts) correspond to the energy of the Raman-active vibrational modes.[1]
Conclusion
Quantum mechanical calculations, particularly when accounting for relativistic effects, offer a robust and accurate method for investigating the [Au(CN)₄]⁻ complex. The close agreement between DFT-calculated geometries and vibrational frequencies and those determined experimentally validates the theoretical models. These computational tools not only allow for the interpretation of experimental data but also provide deep insights into the nature of the chemical bonding and electronic structure that govern the properties of this important gold complex. Such understanding is invaluable for the rational design of novel functional materials and therapeutic agents.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. [Au(CN)₄]⊖ | Chemdex [winter.group.shef.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Exploring coinage bonding interactions in [Au(CN) 4 ] − assemblies with silver and zinc complexes: a structural and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04818K [pubs.rsc.org]
- 5. [Au(CN)4]- as a supramolecular building block for heterobimetallic coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scholarworks.smith.edu [scholarworks.smith.edu]
- 14. Aggregation of [Au(CN)4]- anions: examination by crystallography and 15N CP-MAS NMR and the structural factors influencing intermolecular Au···N interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Historical Synthesis of Potassium Tetracyanoaurate(III)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of potassium tetracyanoaurate(III), K[Au(CN)₄], a compound of interest in various scientific and industrial applications, including electroplating. The following sections detail the core experimental protocols derived from historical chemical literature, present quantitative data where available, and provide visualizations of the synthetic pathways.
Introduction
Historically, the synthesis of potassium tetracyanoaurate(III) has predominantly commenced with the dissolution of metallic gold. The most common approach involved the use of aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid, to produce a solution of chloroauric acid (HAuCl₄). This gold(III) precursor was then treated with a cyanide source, typically an aqueous solution of potassium cyanide (KCN), to yield the desired tetracyanoaurate(III) complex. A notable alternative historical route involved the formation of an intermediate known as "fulminating gold," a precipitate of variable composition formed by the reaction of a gold(III) solution with ammonia. This intermediate was subsequently dissolved in a potassium cyanide solution.
Historical Synthesis Methods
Two primary historical methods for the synthesis of potassium tetracyanoaurate(III) have been identified from the chemical literature.
Method 1: Direct Cyanation of Chloroauric Acid
This method involves the direct reaction of a gold(III) salt, typically gold(III) chloride or a solution of chloroauric acid, with an excess of potassium cyanide. The maintenance of the +3 oxidation state of gold is crucial and is favored by the use of an excess of the cyanide ligand.
Experimental Protocol:
-
Preparation of Chloroauric Acid (HAuCl₄): Metallic gold is dissolved in aqua regia (a mixture of 3 parts concentrated hydrochloric acid and 1 part concentrated nitric acid). The solution is then gently heated to drive off excess acids, resulting in a solution of chloroauric acid.
-
Reaction with Potassium Cyanide: To the aqueous solution of chloroauric acid, a concentrated solution of potassium cyanide is added. A significant excess of potassium cyanide is crucial to ensure the formation of the tetracyanoaurate(III) complex and to prevent the reduction of gold(III) to gold(I).
-
Isolation and Purification: The resulting solution is concentrated, often by gentle heating, to induce crystallization of potassium tetracyanoaurate(III). The crystals are then typically collected by filtration, washed with a minimal amount of cold water or ethanol, and dried.
A Japanese patent describes a similar procedure where potassium tetracyanoaurate is prepared from gold(III) chloride and potassium cyanide in an aqueous or organic solution[1].
Method 2: The "Fulminating Gold" Intermediate Route
This historical method, while primarily used for the synthesis of the gold(I) cyanide complex, provides a potential pathway to the gold(III) analogue, given the starting material. "Fulminating gold" is a historical term for a highly explosive, poorly defined precipitate formed from the reaction of gold(III) solutions with ammonia.
Experimental Protocol:
-
Preparation of "Fulminating Gold": An aqueous solution of gold(III) chloride or chloroauric acid is treated with an excess of ammonia or an ammonium salt. This results in the precipitation of a yellowish, explosive substance historically referred to as "fulminating gold."
-
Dissolution in Potassium Cyanide: The freshly prepared and still moist "fulminating gold" precipitate is carefully added to a solution of potassium cyanide. The precipitate dissolves to form a solution of gold cyanide complexes.
-
Isolation of Potassium Tetracyanoaurate(III): By carefully controlling the stoichiometry and reaction conditions, it is theoretically possible to favor the formation of the tetracyanoaurate(III) complex. Subsequent concentration and crystallization would be required to isolate the product. However, historical accounts often describe the formation of the more stable dicyanoaurate(I) complex via this route, implying a reduction of the gold center.
Quantitative Data
Detailed quantitative data such as specific yields and precise reaction conditions from early historical sources are scarce. However, modern commercial suppliers provide some physical and chemical properties of potassium tetracyanoaurate(III).
| Property | Value | Reference |
| Molecular Formula | C₄AuKN₄ | [2][3][4] |
| Molecular Weight | 340.13 g/mol | [2][3][4] |
| Appearance | Colorless to white solid | [5] |
| Solubility in Water (20°C) | 0.05-0.1 g/100mL | [2][3] |
| Melting Point (Pentahydrate) | ~115°C | [2][3] |
| Optimal pH Range | 6-7 | [2][3] |
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the historical synthesis methods described.
Conclusion
The historical synthesis of potassium tetracyanoaurate(III) primarily relied on the conversion of metallic gold into a gold(III) salt, followed by complexation with potassium cyanide. While detailed quantitative data from the earliest sources are limited, the qualitative procedures provide a clear picture of the chemical transformations employed. These historical methods laid the groundwork for the more refined and controlled syntheses used in modern applications. For contemporary research and development, these historical protocols offer valuable insights into the fundamental chemistry of gold cyanide complexes.
References
A Technical Guide to the Physical and Chemical Properties of Potassium Tetracyanoaurate(III) Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physical and chemical properties of potassium tetracyanoaurate(III), K[Au(CN)₄]. It is intended to serve as a technical resource, consolidating key data, experimental considerations, and structural information relevant to research and development applications.
Core Physical Properties
The physical characteristics of K[Au(CN)₄] powder are summarized below. It is important to note that some properties, such as the melting point, may refer to hydrated forms of the compound.
| Property | Value | Source(s) |
| Appearance | White crystalline powder; Colorless-white solid | [1][2][3] |
| Chemical Formula | C₄AuKN₄ | [4][5][6] |
| Molecular Weight | 340.13 g/mol | [4][5][6] |
| Melting Point | ~115°C (for pentahydrate form) | [2][4][5] |
| Solubility (in Water) | 0.05 - 0.1 g/100mL at 20°C | [2][4][5] |
| Purity | Min. 95% to 99.95% (metals basis) | [1][5] |
Core Chemical Properties
The chemical identity and characteristics of K[Au(CN)₄] are detailed in the following table.
| Property | Value / Description | Source(s) |
| Chemical Name | Potassium tetracyanoaurate(III) | [3][6] |
| Synonyms | Potassium gold(III) cyanide, Potassium tetrakis(cyano-C)aurate | [3][6] |
| CAS Number | 14263-59-3 | [4][6][7] |
| Gold Oxidation State | +3 | [4][6][7] |
| Coordination Geometry | The [Au(CN)₄]⁻ anion is four-coordinate with a square planar geometry, typical for d⁸ metal complexes.[6][7] | [6][7] |
| Stability | Stable in air and water.[4][5] It is noted to be more stable than its gold(I) counterpart, K[Au(CN)₂], but is more susceptible to photodegradation.[7] | [4][5][7] |
| Reactivity | Reacts with strong acids to produce the highly toxic gas, hydrogen cyanide (HCN).[4][5] The cyanide ligands can be substituted, making it a versatile precursor for novel gold(III) compounds.[7] It can act as a building block for coordination polymers.[8][9] | [4][5][7][8][9] |
Chemical Structure and Reactivity
The chemistry of K[Au(CN)₄] is dominated by the tetracyanoaurate(III) anion, [Au(CN)₄]⁻. In this complex, the gold atom is in the +3 oxidation state. Gold(III) complexes are typically four-coordinate with a square planar geometry, a characteristic that imparts distinct reactivity profiles compared to their gold(I) counterparts.[6][7] The cyanide ligands are strong-field ligands that contribute significantly to the stability of the complex.[7] This stability, however, does not preclude reactivity; the complex is a valuable precursor for ligand substitution reactions to synthesize a variety of novel gold(III) compounds.[7]
A critical distinction in gold cyanide chemistry is between the tetracyanoaurate(III) and dicyanoaurate(I) anions. The latter, [Au(CN)₂]⁻, features gold in the +1 oxidation state and possesses a linear coordination geometry.[7] This fundamental difference in oxidation state and structure leads to different stability and reactivity profiles.[7] While K[Au(CN)₄] is generally more stable, it is more prone to degradation by light.[7]
Caption: Structural comparison of [Au(CN)₄]³⁻ and [Au(CN)₂]⁻ ions.
A crucial chemical property of K[Au(CN)₄] is its reaction with strong acids. This reaction protonates the cyanide ligands, leading to the liberation of highly toxic and volatile hydrogen cyanide (HCN) gas.[4][5] This reactivity underscores the need for stringent safety protocols, specifically avoiding contact with acidic substances. The pH of solutions should be carefully controlled, ideally maintained between 8 and 10, to prevent this hazardous decomposition.[7]
References
- 1. [PDF] A kinetic study of the reduction of tetrachloroaurate(III) ions by the cyano complexes of iron(II), tungsten(IV) and molybdenum(IV) | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Frontiers | Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Gold Nanoparticle Synthesis for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have garnered significant interest within the scientific community, particularly in the fields of nanomedicine and drug delivery. Their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and tunable size and shape, make them ideal candidates for the targeted delivery of therapeutics. While various precursors can be utilized for AuNP synthesis, this document provides a detailed protocol for the synthesis of gold nanoparticles using a well-established and widely cited method.
A Note on the Precursor K[Au(CN)4]: While the query specified the use of potassium tetracyanoaurate(III) (K[Au(CN)4]) as a precursor, a comprehensive review of the available scientific literature did not yield a detailed, reproducible protocol for the synthesis of gold nanoparticles from this specific compound. One documented method involves the sonochemical reduction of a related but distinct gold cyanide complex, potassium dicyanoaurate(I) (K[Au(CN)2]), using ascorbic acid in the presence of poly(ethylene glycol). However, to provide a robust and immediately applicable protocol, these application notes will focus on the extensively documented Turkevich method, which utilizes chloroauric acid (HAuCl4) as the gold precursor. This method is renowned for its simplicity and ability to produce monodisperse spherical gold nanoparticles.
Gold Nanoparticles in Drug Delivery
Gold nanoparticles serve as versatile platforms for drug delivery due to their high surface area-to-volume ratio, which allows for the loading of multiple drug molecules, and their surface can be readily functionalized with targeting ligands to enhance site-specific delivery.[1][2] This targeted approach can increase the therapeutic efficacy of drugs while minimizing off-target side effects.[1][3] AuNPs can be conjugated with a variety of therapeutic agents, including small molecule drugs, proteins, and nucleic acids.[1][4][5] The release of these drugs at the target site can be triggered by internal stimuli (e.g., pH, enzymes) or external stimuli (e.g., light).
Synthesis of Gold Nanoparticles: The Turkevich Method
The Turkevich method is a widely used "bottom-up" chemical reduction technique for synthesizing spherical gold nanoparticles.[6] It involves the reduction of a gold salt, typically chloroauric acid, by a reducing agent, most commonly trisodium citrate. The citrate also acts as a capping agent, preventing the aggregation of the newly formed nanoparticles.[6]
Experimental Protocol: Synthesis of ~20 nm Gold Nanoparticles
This protocol details the synthesis of approximately 20 nm spherical gold nanoparticles.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ by dissolving the appropriate amount of HAuCl₄ in deionized water.
-
In a clean round-bottom flask equipped with a magnetic stirrer and a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
Continue heating and stirring the solution. A color change from pale yellow to colorless, then to a deep red or wine-red color will be observed, indicating the formation of gold nanoparticles.[6]
-
Maintain the solution at boiling point for an additional 15-20 minutes to ensure the completion of the reaction.
-
Allow the solution to cool to room temperature with continued stirring.
-
Store the resulting colloidal gold nanoparticle solution at 4°C for future use.
Characterization of Synthesized Gold Nanoparticles
The synthesized AuNPs should be characterized to determine their size, shape, concentration, and stability.
| Characterization Technique | Parameter Measured | Typical Results for ~20 nm AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A single absorbance peak around 520-525 nm.[6] |
| Transmission Electron Microscopy (TEM) | Size, Shape, and Dispersity | Spherical nanoparticles with a narrow size distribution, averaging ~20 nm in diameter.[6] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Size Distribution | A slightly larger diameter than TEM due to the hydration layer and capping agent. |
| Zeta Potential | Surface Charge and Colloidal Stability | A negative zeta potential, typically in the range of -30 to -50 mV, indicating good stability. |
| X-ray Diffraction (XRD) | Crystalline Structure | Diffraction peaks corresponding to the face-centered cubic (fcc) structure of gold.[6] |
Experimental Workflow for Gold Nanoparticle Synthesis and Characterization
Caption: Workflow for AuNP synthesis, characterization, and application.
Cellular Uptake of Functionalized Gold Nanoparticles for Drug Delivery
The efficacy of gold nanoparticles in drug delivery is highly dependent on their ability to be internalized by target cells. This process, known as endocytosis, is a complex signaling pathway. The surface of the AuNPs can be functionalized with ligands that bind to specific receptors on the cell surface, triggering receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis of functionalized AuNPs.
Conclusion
The Turkevich method provides a reliable and straightforward approach for the synthesis of gold nanoparticles suitable for drug delivery applications. The resulting nanoparticles can be thoroughly characterized and functionalized to target specific cells and tissues, offering a promising platform for the development of advanced therapeutics. Further research into alternative precursors like K[Au(CN)4] may open new avenues for controlling the properties of gold nanoparticles and expanding their biomedical applications.
References
- 1. WO2020076706A1 - Process for making cyano functionalized gold nanoparticles - Google Patents [patents.google.com]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN102274740B - A method for preparing metal cyanide nanoparticles - Google Patents [patents.google.com]
- 5. Direct formation of gold nanoparticles using ultrasound (Patent) | OSTI.GOV [osti.gov]
- 6. Synthesis and Stabilization of Gold Nanoparticles from Chloride and Cyanide Systems - ProQuest [proquest.com]
Application Notes and Protocols for Potassium Tetracyanoaurate(III) in Catalysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of gold(III) cyanide complexes in catalysis, with a specific focus on the reactivity of the tetracyanoaurate(III) moiety. While potassium tetracyanoaurate(III) (K[Au(CN)₄]) is a stable complex not commonly employed as a direct catalyst, its core structure is pivotal in understanding the mechanisms of emerging gold-catalyzed reactions. The high stability of the [Au(CN)₄]⁻ anion often renders it catalytically inactive, as it is resistant to the ligand dissociation and redox cycling required for many catalytic processes.
However, recent advancements in gold catalysis have demonstrated the critical role of gold(III)-cyanide intermediates in novel C-C and C-N bond-forming reactions. This note will focus on the most significant of these: the ligand-enabled, gold-catalyzed cyanation of organohalides.
Application Note 1: Ligand-Enabled Gold-Catalyzed C(sp²)–CN Cross-Coupling
Introduction
The synthesis of aryl nitriles is of significant interest in medicinal chemistry and materials science. Traditional methods often rely on palladium or copper catalysts with cyanide sources that can be toxic and require harsh reaction conditions. A groundbreaking development in gold catalysis has been the establishment of a ligand-enabled Au(I)/Au(III) redox cycle for the cross-coupling of aryl and alkenyl iodides with a cyanide source.[1][2][3] This methodology circumvents the challenge of the high stability of gold-cyanide complexes, which are typically a bottleneck in gold-catalyzed cyanations.[4]
Catalytic Principle
The catalytic cycle is initiated with a Au(I) precursor. The key to success is the use of a specialized ligand and a silver salt co-catalyst. The silver salt activates a stable (P,N)-Au(I)CN complex, facilitating the oxidative addition of an aryl iodide to form a crucial aryl-Au(III)-cyanide intermediate.[1][2] Subsequent reductive elimination from this Au(III) species yields the desired aryl nitrile and regenerates the active Au(I) catalyst. This process represents a significant advance, as reductive elimination from aryl-Au(III)-CN complexes is known to be challenging.[4]
Workflow for Gold-Catalyzed Cyanation
Figure 1: A generalized experimental workflow for the gold-catalyzed cyanation of aryl iodides.
Quantitative Data: Substrate Scope
The gold-catalyzed cyanation protocol has been successfully applied to a range of aryl iodides, demonstrating its versatility. The yields for various substrates are summarized in the table below.[1]
| Entry | Aryl Iodide Substrate | Product | Yield (%) |
| 1 | 4-Iodobiphenyl | 4-Cyanobiphenyl | 95 |
| 2 | 4-Iodo-tert-butylbenzene | 4-tert-Butylbenzonitrile | 85 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxybenzonitrile | 82 |
| 4 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 75 |
| 5 | Methyl 4-iodobenzoate | Methyl 4-cyanobenzoate | 88 |
| 6 | 1-Iodonaphthalene | 1-Naphthonitrile | 66 |
| 7 | 2-Iodonaphthalene | 2-Naphthonitrile | 40 |
| 8 | 3-Iodopyridine | 3-Cyanopyridine | 72 |
| 9 | 2-Iodothiophene | 2-Cyanothiophene | 65 |
Proposed Catalytic Cycle
The reaction proceeds through a Au(I)/Au(III) catalytic cycle, as illustrated below.
Figure 2: A simplified representation of the proposed Au(I)/Au(III) catalytic cycle for the cyanation of aryl iodides.
Experimental Protocols
General Procedure for Ligand-Enabled Gold-Catalyzed Cyanation of Aryl Iodides
This protocol is based on the method developed by Patil and coworkers.[5]
Materials:
-
Aryl iodide (0.2 mmol, 1.0 equiv)
-
MeDalPhosAuCl (10 mol%, 0.02 mmol)
-
Lithium carbonate (Li₂CO₃) (0.3 mmol, 1.5 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (0.4 mmol, 2.0 equiv)
-
Acetone cyanohydrin (0.3 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (2.0 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide (0.2 mmol), MeDalPhosAuCl (0.02 mmol), and lithium carbonate (0.3 mmol).
-
The tube is evacuated and backfilled with nitrogen or argon three times.
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the tube via syringe.
-
Add acetone cyanohydrin (0.3 mmol) to the reaction mixture via syringe.
-
In a separate vial, dissolve silver hexafluoroantimonate (0.4 mmol) in a small amount of DCE and add this solution to the reaction mixture.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl nitrile.
Safety Precautions:
-
Gold compounds and silver salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone cyanohydrin is highly toxic and can release hydrogen cyanide gas. This reagent should only be handled in a well-ventilated fume hood.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate care and PPE.
-
All reactions should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Conclusion
While potassium tetracyanoaurate(III) is not a direct player in catalysis, the fundamental chemistry of the gold(III)-cyanide linkage is at the heart of innovative catalytic methodologies. The ligand-enabled cyanation of organohalides demonstrates how the challenges associated with the stability of such species can be overcome through rational catalyst and reaction design. This breakthrough opens new avenues for the application of gold catalysis in the synthesis of valuable nitrile-containing molecules for the pharmaceutical and materials science industries. Further research into the activation of stable gold-cyanide complexes could unlock yet more catalytic potential.
References
- 1. Gold-catalyzed azidation, cyanation, and alkynylation of aryl iodides from readily available TMS-N3, TMS-CN, and alkynyl-TMS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Ligand-Enabled Gold-Catalyzed Cyanation of Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-enabled gold-catalyzed cyanation of organohalides - American Chemical Society [acs.digitellinc.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tetracyanoaurate(III) [Au(CN)4]- in Solution
This document provides detailed application notes and experimental protocols for the quantitative analysis of the tetracyanoaurate(III) anion, [Au(CN)4]-, in various solutions. These methods are intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this gold complex, which is a significant metabolite of certain gold-based therapeutic agents and a species of interest in precious metal recovery processes.
Ion Chromatography with UV Absorbance Detection (IC-UV)
Application Note:
Ion chromatography is a robust and reliable method for the separation and quantification of various metal cyanide complexes, including tetracyanoaurate(III). The technique utilizes anion-exchange chromatography to separate anionic complexes based on their affinity for a stationary phase. [Au(CN)4]- can be resolved from other cyanide complexes and matrix anions, and subsequently quantified by its strong ultraviolet (UV) absorbance. This method is particularly useful for environmental water analysis and in quality control for industrial processes. While many standard methods focus on [Au(CN)2]-, the principles are directly applicable to [Au(CN)4]-.
Quantitative Data Summary:
The performance of IC-UV methods for metal cyanides demonstrates their suitability for trace-level analysis. The following table summarizes typical performance metrics, derived from established methods for related gold cyanide complexes.
| Parameter | Typical Value | Notes |
| Analyte | [Au(CN)2]- (as a proxy) | Data for [Au(CN)4]- is expected to be similar. |
| Detection Wavelength | 215 nm | Provides high sensitivity for metal cyanide complexes. |
| Linear Range | ~5 µg/L to 100 mg/L | Wide dynamic range, adjustable by sample dilution. |
| Method Detection Limit (MDL) | Low-µg/L to low-mg/L range | Dependent on system configuration and matrix.[1] |
| Typical Column | High-capacity anion-exchange (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11) | Provides excellent resolution for metal cyanides.[1][2] |
Experimental Protocol: IC-UV Analysis
This protocol is adapted from established methods for metal cyanide analysis.[1][2][3]
1. Reagents and Standards Preparation:
- Eluent A (e.g., 100 mM NaOH, 150 mM NaCN): Dissolve 14.70 g of 99.99% sodium cyanide and 8.0 g of 50% (w/w) sodium hydroxide in 1.9 L of degassed, ASTM Type I reagent-grade water. Bring to a final volume of 2 L. Keep the eluent blanketed under helium to prevent carbonate formation.[2]
- Eluent B (e.g., 100 mM NaOH, 1 M Sodium Perchlorate): Dissolve 84.20 g of sodium perchlorate monohydrate and 8.0 g of 50% (w/w) sodium hydroxide in 1.9 L of degassed, reagent-grade water. Bring to a final volume of 2 L and blanket with helium.[2]
- Stock Standard (1000 mg/L [Au(CN)4]-): Accurately weigh the corresponding amount of a stable salt (e.g., K[Au(CN)4]). Dissolve in 10-20 mM sodium hydroxide solution in a 100 mL volumetric flask. Store at 4–6 °C in an amber high-density polyethylene (HDPE) bottle. Caution: Metal cyanides are highly toxic.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock standard with 20 mM NaOH to span the expected concentration range of the samples. Prepare fresh on the day of use.[3]
2. Instrumentation and Conditions:
- IC System: A gradient-capable ion chromatography system with a UV-Vis detector.
- Column: Dionex IonPac AS11 (2 x 250 mm) with a Dionex IonPac AG11 guard column (2 x 50 mm).[1]
- Flow Rate: 0.25 - 0.38 mL/min.
- Injection Volume: 10 - 250 µL.
- Detection: UV absorbance at 215 nm.
- Gradient Program: A typical gradient involves starting with a low concentration of Eluent B and ramping up to elute more strongly retained anions. An example gradient could be:
- 0-5 min: 10% Eluent B
- 5-15 min: Ramp to 50% Eluent B
- 15-20 min: Hold at 50% Eluent B
- 20-25 min: Return to 10% Eluent B for re-equilibration.
3. Sample Preparation and Analysis:
- Adjust sample pH to >11 with NaOH to ensure stability of the cyanide complexes.
- Filter the sample through a 0.22 µm nylon filter into an autosampler vial.[1]
- Inject the prepared sample into the IC system.
- Quantify the [Au(CN)4]- peak by comparing its area to the calibration curve generated from the standards.
Workflow Diagram: Ion Chromatography (IC-UV)
Caption: Workflow for [Au(CN)4]- quantification by IC-UV.
High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Application Note:
HPLC-ICP-MS is a highly sensitive and specific technique for the speciation analysis of gold complexes. It combines the separation power of HPLC with the elemental detection capabilities of ICP-MS. A reversed-phase ion-pairing method can effectively separate different gold species, such as [Au(CN)2]-, [Au(CN)4]-, and other complexes, in environmental or biological samples. The ICP-MS detector provides elemental quantification of gold with exceptionally low detection limits, making this the method of choice for trace and ultra-trace level speciation.[4][5]
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Analyte | Gold Species (e.g., [Au(CN)2]-, Au(III) complexes) | Capable of separating multiple gold species in a single run. |
| Detection Limits (LOD) | 0.05 to 0.30 µg/L | Demonstrates excellent sensitivity for gold speciation.[5] |
| Detector | Inductively Coupled Plasma Mass Spectrometer | Monitors the specific mass-to-charge ratio of gold (¹⁹⁷Au). |
| Chromatography | Reversed-phase ion-pairing | Allows for separation of anionic gold complexes.[4] |
Experimental Protocol: HPLC-ICP-MS Analysis
This protocol provides a general framework for gold speciation analysis.
1. Reagents and Mobile Phase:
- Mobile Phase A: Deionized water with an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydroxide) and buffer (e.g., 2 mM ammonium bicarbonate), pH adjusted.
- Mobile Phase B: Organic solvent such as methanol or acetonitrile.
- Standards: Prepare single-species standards of [Au(CN)4]- and other relevant gold complexes in a suitable matrix (e.g., dilute mobile phase A) for retention time confirmation and quantification.
2. Instrumentation and Conditions:
- HPLC System: A metal-free or bio-inert HPLC system is recommended to minimize contamination.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Flow Rate: 0.8 - 1.0 mL/min.
- Gradient Program: A gradient from low to high percentage of Mobile Phase B is typically used to elute the gold species.
- ICP-MS System: An ICP-MS instrument equipped with a standard sample introduction system.
- Monitored Isotope: ¹⁹⁷Au.
- Nebulizer/Spray Chamber: Standard setup (e.g., concentric nebulizer with a cyclonic spray chamber).
3. Sample Preparation and Analysis:
- For aqueous samples, filter through a 0.22 µm membrane.
- For biological samples, use appropriate extraction methods (see Section 4). The final extract should be compatible with the mobile phase.
- Inject the sample into the HPLC system.
- The eluent from the HPLC column is introduced directly into the ICP-MS.
- Identify peaks based on retention times established with pure standards.
- Quantify using external calibration or standard addition, based on the integrated signal for ¹⁹⁷Au for each chromatographic peak.
Workflow Diagram: HPLC-ICP-MS Speciation
Caption: Speciation analysis workflow using HPLC-ICP-MS.
UV-Visible Spectrophotometry
Application Note:
UV-Visible spectrophotometry is a widely accessible technique that can be used for the quantification of [Au(CN)4]-. The complex exhibits characteristic absorbance in the UV region.[6][7] While simple and rapid, this method is susceptible to interference from other UV-absorbing species in the sample matrix. Therefore, it is best suited for relatively pure solutions, for monitoring reaction kinetics, or when combined with a selective colorimetric reagent. Its application in complex matrices like biological fluids typically requires extensive sample cleanup or a derivatization step.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Analyte | [Au(CN)4]- | |
| Wavelength Maxima (λmax) | ~250-350 nm | Exact λmax can be influenced by solvent and pH.[8] |
| Molar Absorptivity (ε) | Varies; requires empirical determination. | A value of ε₂₂₈ = 4.9 x 10⁴ M⁻¹cm⁻¹ has been reported for a related intermediate.[7] |
| Suitability | Best for pure solutions, kinetic studies. | High potential for spectral interference in complex samples. |
Experimental Protocol: Direct UV Spectrophotometry
1. Reagents and Standards:
- Solvent/Blank: Use the same buffer or solvent that the samples are in as the blank (e.g., 100 mM NH₄OAc buffer).[7]
- Stock and Calibration Standards: Prepare a stock solution of [Au(CN)4]- and dilute it serially with the blank solution to create a set of standards with known concentrations.
2. Instrumentation and Measurement:
- Spectrophotometer: A dual-beam UV-Visible spectrophotometer.
- Cuvettes: 1 cm path length quartz cuvettes.
- Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 400 nm) on a mid-range standard to determine the λmax.
- Calibration Curve:
- Set the spectrophotometer to the determined λmax.
- Zero the instrument using the blank solution.
- Measure the absorbance of each calibration standard.
- Plot a graph of absorbance versus concentration. The result should be a linear plot that follows the Beer-Lambert law.
3. Sample Analysis:
- Measure the absorbance of the unknown sample(s) at the λmax.
- Use the equation of the line from the calibration curve to calculate the concentration of [Au(CN)4]- in the sample. If the absorbance is outside the linear range, dilute the sample appropriately and re-measure.
Workflow Diagram: UV-Vis Spectrophotometry
Caption: General workflow for quantification by UV-Vis spectrophotometry.
Sample Preparation for Biological Matrices
Application Note:
The analysis of [Au(CN)4]- in biological matrices such as plasma, serum, or urine presents a significant challenge due to the presence of interfering substances like proteins and lipids.[9][10] Proper sample preparation is a critical step to remove these interferences, prevent column clogging, and improve the accuracy and sensitivity of the analysis. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the analytical method being used.[11][12]
Common Protocols:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins.
-
Add 2-3 volumes of a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to one volume of the biological sample (e.g., plasma).[12]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant, which contains the analyte, for analysis. The supernatant may require evaporation and reconstitution in a solvent compatible with the analytical method.[13]
-
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their partitioning between two immiscible liquid phases (typically aqueous and organic).
-
Adjust the pH of the aqueous sample to optimize the partitioning of the analyte into the organic phase.
-
Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex to facilitate extraction and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide cleaner extracts than PPT or LLE. It uses a solid sorbent to retain the analyte while interferences are washed away.
-
Condition: Pass a solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibrate: Flush the cartridge with a solution similar to the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.[12]
-
Load: Apply the pre-treated sample to the cartridge. The analyte and some interferences will be retained on the sorbent.
-
Wash: Pass a specific solvent through the cartridge to wash away weakly bound interferences while the analyte remains bound.
-
Elute: Use a different solvent to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.
-
Logical Diagram: Choosing a Sample Preparation Method
Caption: Decision tree for selecting a sample preparation technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. Analysis of gold(I/III)-complexes by HPLC-ICP-MS demonstrates gold(III) stability in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Recent advances in unique sample preparation techniques for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijstr.org [ijstr.org]
- 13. agilent.com [agilent.com]
Application Notes: Potassium Tetracyanoaurate(III) in the Fabrication of Coordination Polymers
Introduction
Potassium tetracyanoaurate(III), K[Au(CN)₄], is an anionic, square-planar d⁸ metal complex that has emerged as a versatile building block in the supramolecular chemistry of coordination polymers.[1][2] Unlike the more extensively studied d¹⁰ dicyanoaurate(I) anion, [Au(CN)₂]⁻, which readily forms aurophilic (Au-Au) interactions, the [Au(CN)₄]⁻ building block does not engage in such bonding.[1] Instead, its structure is governed by weak Au(III)-N(cyano) intermolecular interactions and the coordination of its cyanide groups to other metal centers.[1][2] This distinct behavior allows for the rational design of heterobimetallic coordination polymers with unique structural dimensionalities and physical properties, making it a valuable component for advanced materials.[1][3]
The planar geometry of the [Au(CN)₄]⁻ anion allows it to act as a multi-directional node, capable of bridging metal centers through one, two, or even all four of its cyanide ligands.[2] This modularity has been exploited to construct a variety of architectures, including 1-D zigzag chains, 2-D arrays, and complex rotaxane-like structures.[2][4][5] The resulting materials have potential applications in fields such as molecular magnetism, sensing, and optics.[1]
Key Advantages of K[Au(CN)₄] as a Building Block:
-
Structural Versatility: The tetracyanoaurate(III) anion can coordinate to other metal ions using one, two, or four cyanide groups, enabling the formation of diverse polymer dimensionalities (1-D, 2-D, and 3-D).[1][2]
-
Predictable Coordination: The absence of aurophilic interactions simplifies the prediction of crystal packing, with weak Au-N(cyano) interactions often directing the final supramolecular assembly.[1][4]
-
Modulation of Magnetic Properties: While not a strong mediator of magnetic exchange, its incorporation into lattices with paramagnetic centers (e.g., Ni(II), Cu(II)) allows for the study of weak magnetic coupling.[4]
-
Access to Heterobimetallic Systems: It serves as an excellent component for creating polymers containing both gold and another transition metal, leading to multifunctional materials.[2]
Experimental Protocols
Protocol 1: Synthesis of a 1-D Nickel(II)-Gold(III) Coordination Polymer
This protocol details the synthesis of Ni(dien)[Au(CN)₄]₂, a one-dimensional coordination polymer constructed from bimetallic Ni(II)₂/Au(III)₂ molecular squares.[4]
Materials:
-
A suitable Ni(II) salt (e.g., Nickel(II) perchlorate hexahydrate, Ni(ClO₄)₂·6H₂O)
-
Diethylenetriamine (dien)
-
Potassium tetracyanoaurate(III) (K[Au(CN)₄])
-
Methanol
-
Diethyl ether
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the Ni(II) salt in methanol in a clean glass vial.
-
In a separate vial, dissolve K[Au(CN)₄] in a minimal amount of methanol.
-
Prepare a methanolic solution of diethylenetriamine (dien).
-
-
Reaction Assembly:
-
Slowly add the dien ligand solution to the Ni(II) salt solution with gentle stirring. A color change should be observed as the [Ni(dien)]²⁺ complex forms.
-
To this resulting solution, add the K[Au(CN)₄] solution dropwise.
-
-
Crystallization:
-
Cap the vial and allow the solution to stand undisturbed at room temperature.
-
Alternatively, slow vapor diffusion of an anti-solvent like diethyl ether into the reaction mixture can promote the growth of single crystals.
-
-
Isolation and-Drying:
-
After a period of several days to a week, colored crystals of the coordination polymer should form.
-
Carefully decant the mother liquor.
-
Wash the crystals with a small amount of cold methanol and then diethyl ether.
-
Dry the crystals under a gentle stream of nitrogen or in a desiccator.
-
Characterization: The resulting polymer can be characterized by single-crystal X-ray diffraction to confirm its structure, elemental analysis, and magnetic susceptibility measurements to probe the magnetic coupling between Ni(II) centers.[4]
Protocol 2: General Synthesis of Copper(II)-Gold(III) Coordination Polymers
This protocol provides a general method for synthesizing coordination polymers using Cu(II) salts and various amine ligands with K[Au(CN)₄].[2]
Materials:
-
A suitable Cu(II) salt (e.g., Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O)
-
Ancillary amine ligand (e.g., ethylenediamine (en), N,N-dimethylethylenediamine (dmeda))
-
Potassium tetracyanoaurate(III) (K[Au(CN)₄])
-
Water or a water/alcohol mixture
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of the Cu(II) salt.
-
To this solution, add the ancillary amine ligand stoichiometrically to form the desired copper-amine complex in situ.
-
Prepare a separate concentrated aqueous solution of K[Au(CN)₄].
-
-
Reaction and Crystallization:
-
Combine the two solutions. The method of combination (e.g., slow addition, layering) can influence crystal quality.
-
Allow the resulting solution to stand at room temperature for slow evaporation.
-
Crystals of the heterobimetallic coordination polymer are expected to form over several days.
-
-
Isolation and-Drying:
-
Isolate the crystals by filtration.
-
Wash the collected crystals with deionized water, followed by a small amount of a volatile solvent like ethanol or acetone.
-
Air-dry the final product.
-
Data Presentation
Table 1: Selected Structural Data for [Au(CN)₄]⁻-Based Coordination Polymers
| Compound | Dimensionality | Key Interatomic Distances (Å) | Crystal System | Ref. |
| Ni(dien)[Au(CN)₄]₂ | 1-D Chain | Au-N(cyano) interactions form the chain | Monoclinic | [4] |
| Cu(dien)[Au(CN)₄]₂ | 1-D Chain | Weak intermolecular Au-N(cyano): 3.002(14) | Triclinic | [2] |
| Cu(en)₂[Au(CN)₄]₂ | 2-D Array | Au-N(cyano) interactions: 3.035(8) | Monoclinic | [2] |
| Fe(4-mepyr)₂[Au(CN)₂]₂·[Au(CN)₄] complex | Rotaxane-like | Aurophilic and hydrogen bonding interactions | Triclinic | [5] |
Visualizations
Experimental and Structural Diagrams
Caption: General experimental workflow for the synthesis of coordination polymers using K[Au(CN)₄].
Caption: Diverse coordination modes of the [Au(CN)₄]⁻ anion in forming polymers.[2]
Caption: Aggregation of Ni₂Au₂ squares into a 1-D chain via Au-N interactions.[4]
References
Application Notes and Protocols: Gold-Based Nanoparticles in Biomedical Imaging
A Note on Potassium Tetracyanoaurate(III): A comprehensive review of current scientific literature reveals a notable absence of direct applications of potassium tetracyanoaurate(III) as a primary agent in biomedical imaging. Its predominant use is documented in fields such as electrolytic gold plating. However, given the extensive use of gold nanoparticles in biomedical imaging, it is plausible that potassium tetracyanoaurate(III) could serve as a gold precursor for the synthesis of such nanoparticles, although specific protocols for this are not widely reported.
The following sections provide detailed application notes and protocols for the use of gold-based nanoparticles in key biomedical imaging modalities, which represents the closest and most relevant application area for a gold-containing compound.
Gold Nanoparticles for X-ray Computed Tomography (CT) Imaging
Gold nanoparticles (AuNPs) are excellent contrast agents for X-ray Computed Tomography (CT) due to gold's high atomic number (Z=79) and electron density, which results in greater X-ray attenuation compared to soft tissues and clinically used iodine-based contrast agents.[1][2] This enhanced attenuation leads to brighter signals in CT images, improving the visualization of anatomical structures and pathologies.
Principle of CT Contrast Enhancement with Gold Nanoparticles
The contrast in CT imaging is generated by differences in the X-ray attenuation coefficients of various tissues. Materials with higher atomic numbers and densities attenuate X-rays more effectively. Gold nanoparticles, when accumulated in a region of interest (e.g., a tumor), significantly increase the local X-ray attenuation, thereby generating a strong contrast against the surrounding tissues.[1] The long circulation times of nanoparticles, compared to small-molecule iodinated agents, allow for a wider imaging window.[3]
Quantitative Data for Gold Nanoparticle-Based CT Contrast Agents
| Property | Value | Reference |
| Atomic Number (Z) | 79 | [1] |
| X-ray Attenuation Coefficient (at 100 keV) | 5.16 cm²/g | [2] |
| K-edge Energy | 80.7 keV | [2] |
| Typical Nanoparticle Size for in vivo imaging | 1.9 - 100 nm | [1][4] |
| Reported Accumulation in Tumors | 4.2% Injected Dose/g | [1] |
Experimental Protocol: Synthesis and Application of AuNPs for CT Imaging
This protocol describes a general method for synthesizing citrate-stabilized gold nanoparticles, which can be further functionalized for targeted CT imaging.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (1% w/v)
-
Deionized water (Milli-Q or equivalent)
-
Glassware cleaned with aqua regia
Procedure:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with a condenser.
-
Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
Characterization:
-
Measure the UV-Vis spectrum to confirm the surface plasmon resonance (SPR) peak, typically around 520 nm for spherical AuNPs.
-
Determine the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
-
In vitro CT Contrast Measurement:
-
Prepare serial dilutions of the AuNP solution in water or phosphate-buffered saline (PBS).
-
Image the solutions using a micro-CT scanner.
-
Measure the Hounsfield Units (HU) for each concentration and plot against the gold concentration to determine the contrast enhancement efficiency.
-
-
In vivo Imaging (Animal Model):
-
Administer the AuNP solution to an animal model (e.g., a tumor-bearing mouse) via intravenous injection.
-
Perform CT scans at various time points post-injection to observe the biodistribution and accumulation of the nanoparticles.
-
Gold Nanoparticles for Fluorescence Imaging
While gold itself is not fluorescent, gold nanoparticles can be used in fluorescence imaging in several ways. They can act as carriers for fluorescent dyes or be functionalized with molecules that become fluorescent upon interaction with a target.[5] Additionally, the plasmonic properties of gold nanoparticles can be exploited for techniques like surface-enhanced fluorescence.
Principle of Fluorescence Imaging with Functionalized Gold Nanoparticles
In a common approach, a fluorescent molecule (fluorophore) is attached to the surface of a gold nanoparticle. The nanoparticle then serves as a vehicle to deliver the fluorophore to a specific biological target. The high surface area-to-volume ratio of nanoparticles allows for the attachment of multiple fluorophores, potentially leading to signal amplification.
Experimental Protocol: Synthesis and Application of Fluorescently Labeled AuNPs
This protocol outlines the functionalization of gold nanoparticles with a fluorescent dye for imaging applications.
Materials:
-
Citrate-stabilized gold nanoparticles (as prepared above)
-
Thiol-modified fluorescent dye (e.g., Rhodamine B isothiocyanate functionalized with a thiol linker)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Functionalization with Fluorescent Dye:
-
To the citrate-stabilized AuNP solution, add the thiol-modified fluorescent dye. The thiol group will form a strong bond with the gold surface.
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant containing unreacted dye.
-
Resuspend the pellet in PBS. Repeat the centrifugation and resuspension steps to ensure complete removal of free dye.
-
-
Characterization:
-
Confirm the successful conjugation of the dye by measuring the fluorescence spectrum of the purified nanoparticle solution.
-
Perform UV-Vis, TEM, and DLS as described previously to characterize the functionalized nanoparticles.
-
-
In vitro Fluorescence Imaging:
-
Incubate cells of interest with the fluorescently labeled AuNPs.
-
After an appropriate incubation time, wash the cells to remove non-internalized nanoparticles.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.
-
References
- 1. Nanoparticles for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomaterial-based CT contrast agents and their applications in image-guided therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Contrast Agents for Computed Tomography: A Focus on Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of K[Au(CN)₄] Solutions for Electrodeposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of potassium tetracyanoaurate(III) (K[Au(CN)₄]) solutions, a critical precursor for gold electrodeposition in various high-technology fields, including electronics, materials science, and medical device manufacturing. The following sections outline both the synthesis of K[Au(CN)₄] and the formulation of electrodeposition baths, ensuring safety, purity, and performance.
Introduction
Potassium tetracyanoaurate(III), K[Au(CN)₄], is a gold salt in which gold is in the +3 oxidation state. Solutions of this complex are employed in specialized gold electroplating applications where specific deposit characteristics are required. Unlike the more common potassium dicyanoaurate(I) (K[Au(CN)₂]), K[Au(CN)₄] is stable in strongly acidic solutions, making it suitable for unique electrodeposition processes.[1] The preparation of high-purity K[Au(CN)₄] and the subsequent formulation of the electrodeposition bath are critical for achieving desired coating properties such as high corrosion resistance, good electrical conductivity, and low contact resistance.[1]
Methods for the Preparation of K[Au(CN)₄]
There are two primary methods for synthesizing potassium tetracyanoaurate(III): a traditional chemical route involving hazardous intermediates and a more direct, safer chemical method. An electrochemical method is also employed, primarily for producing high-purity potassium gold cyanide salts.[2]
Chemical Synthesis via Fulminating Gold (Traditional Method)
This method involves the dissolution of gold in aqua regia, followed by the precipitation of a highly explosive intermediate known as fulminating gold, which is then converted to K[Au(CN)₄] with potassium cyanide.[3]
WARNING: Fulminating gold is a contact explosive when dry and must be handled with extreme caution. This procedure should only be performed by experienced chemists in a controlled laboratory environment with appropriate safety measures in place.
Experimental Protocol:
-
Gold Dissolution: Dissolve pure gold metal in aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid) with gentle heating in a fume hood.[3]
-
Precipitation of Fulminating Gold: After complete dissolution, carefully neutralize the solution with ammonia. This will precipitate gold as a fulminate complex.[3] The fulminate must be kept wet at all times to prevent detonation.[3]
-
Conversion to K[Au(CN)₄]: The wet fulminating gold precipitate is then carefully and slowly added to a solution of potassium cyanide (KCN). The fulminate will dissolve, forming potassium tetracyanoaurate(III).
Due to the inherent dangers associated with fulminating gold, this method is largely being replaced by safer alternatives.
Direct Chemical Synthesis using Hydrogen Peroxide
A safer and more direct method involves the reaction of gold powder with potassium cyanide in the presence of hydrogen peroxide as an oxidizing agent. This method avoids the formation of explosive intermediates.[4][5]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add gold powder and pure water. For example, 1000g of gold powder can be mixed with 2000ml of pure water.[4]
-
Reaction Initiation: Heat the mixture to 60°C with continuous stirring.[4]
-
Reagent Addition: Gradually and simultaneously add a 30% hydrogen peroxide solution and a 40% potassium cyanide solution to the reaction mixture. The addition rates should be controlled to maintain the reaction temperature and to keep the electrochemical potential of the gold between -600 mV and -700 mV (measured against a saturated calomel electrode).[4] The total amount of KCN added should be approximately 1.1 times the theoretical amount required for the reaction.[4]
-
Reaction Completion and Crystallization: After the addition of reagents is complete, continue stirring to ensure the reaction goes to completion. The resulting solution is a concentrated mother liquor of K[Au(CN)₄].[4] Filter the hot mother liquor to remove any unreacted gold or impurities. Upon cooling, K[Au(CN)₄] will crystallize out of the solution.
-
Product Isolation: The crystals can be isolated by centrifugal dewatering, followed by washing and drying.[4]
Electrochemical Synthesis
This method involves the anodic dissolution of a pure gold electrode in a potassium cyanide solution. It is known for producing high-purity potassium gold cyanide.[2][6]
Experimental Protocol:
-
Electrolytic Cell Setup: An electrolytic cell with a diaphragm separating the anode and cathode compartments is used. This prevents the deposition of the dissolved gold onto the cathode.[6]
-
Electrolyte: The anode compartment is filled with a potassium cyanide solution (e.g., 40 g/L KCN).[2] The cathode compartment contains a potassium hydroxide solution.[7]
-
Electrolysis: A pure gold sheet is used as the anode. Electrolysis is carried out by applying a controlled potential. For instance, a potential of +0.345V has been shown to result in smooth and uniform dissolution of the gold anode.[2]
-
Product Formation: During electrolysis, gold dissolves from the anode and reacts with the cyanide ions to form tetracyanoaurate(III) ions in the anolyte.
-
Crystallization: The concentrated K[Au(CN)₄] solution can then be cooled to crystallize the product.
Formulation of K[Au(CN)₄] Electrodeposition Baths
Once K[Au(CN)₄] is prepared or commercially sourced, it is used to formulate an electrodeposition bath. These baths are typically acidic and may contain other additives to control the properties of the deposited gold layer.[1]
The following table summarizes various formulations for K[Au(CN)₄] electrodeposition baths found in the literature.
| Component | Formulation 1 [2] | Formulation 2 [2] | Formulation 3 [2] |
| K[Au(CN)₄] | 3.5 g/L | 13.8 g/L (8 g/L Au) | 1.73 g/L (1 g/L Au) |
| Phosphoric Acid (85%) | 75 g/L | 60 g/L | 26.3 ml/L |
| Sulfuric Acid (96%) | - | - | 13.6 ml/L |
| Potassium Dihydrogen Phosphate | - | 25 g/L | - |
| Nickel Sulfate Heptahydrate | - | 4.2 g/L | - |
| Cobalt Complex Solution | 50 ml/L | - | 50 ml/L |
| Ethylenediamine | - | 10 g/L | - |
| Operating Parameters | |||
| pH | 1.5 | Not specified | 0.6 |
| Current Density | 2 A/dm² | Not specified | 2 A/dm² |
| Temperature | 25°C | Not specified | Not specified |
| Deposition Time | 20 min | Not specified | 5 min |
| Resulting Deposit | 1.2 µm thick, shiny gold layer | Not specified | 0.2 µm thick, adherent gold layer |
Quality Control of Electrodeposition Solutions
Routine analysis of the electroplating bath is essential to maintain optimal performance and ensure the quality of the deposited gold. Key parameters to monitor include:
-
Gold Concentration: Determined by analytical techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
pH: Monitored using a calibrated pH meter. Adjustments can be made with the corresponding acid or a potassium hydroxide solution.
-
Concentrations of Additives: The levels of other components like supporting electrolytes and complexing agents should be monitored, often using titration or chromatographic methods.
-
Impurity Levels: The bath should be periodically analyzed for metallic impurities that can negatively affect the deposit properties.
Experimental Workflows
Caption: Workflow for K[Au(CN)₄] synthesis and electrodeposition.
The diagram above illustrates the three main pathways for synthesizing K[Au(CN)₄] and the subsequent steps for formulating and using an electrodeposition bath. The traditional method via fulminating gold is noted as hazardous. The direct chemical and electrochemical methods offer safer and more controlled routes to the desired product. Once the K[Au(CN)₄] solution is prepared, it is combined with various additives to create the final electrodeposition bath, which is then used to plate a substrate. Continuous quality control is essential for maintaining the bath's performance.
References
- 1. CN1141252C - Method for directly synthesizing potassium aurous cyanide - Google Patents [patents.google.com]
- 2. EP0037535B1 - Plating bath for depositing coatings of gold and gold alloys - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1314307A - Method for directly synthesizing aurous potassium cyanide by controlling electric potential - Google Patents [patents.google.com]
- 5. KR19990070289A - Method for preparing potassium gold cyanide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Potassium Gold(III) Tetracyanide in Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium gold(III) tetracyanide (K[Au(CN)₄]) is a key precursor material in the fabrication of advanced chemical and biological sensors. Its primary application lies in the synthesis of gold nanoparticles (AuNPs) and the electrochemical deposition of gold nanostructures. These nanomaterials offer unique optical and electronic properties, providing a versatile platform for the development of highly sensitive and selective sensing systems. This document provides detailed application notes and experimental protocols for the use of K[Au(CN)₄] in the development of chemical sensors for various analytes, with a particular focus on cyanide detection.
I. Application: Colorimetric and Fluorescent Sensors for Cyanide Detection
Gold nanoparticles synthesized from potassium gold(III) tetracyanide are widely employed in the development of colorimetric and fluorescent sensors for the detection of cyanide ions (CN⁻). The underlying principle of these sensors is the high affinity of cyanide for gold, which leads to the etching of AuNPs. This etching process results in a change in the size and shape of the nanoparticles, causing a corresponding change in their optical properties.
In colorimetric sensing, the etching of AuNPs by cyanide causes a visible color change of the nanoparticle solution, typically from red to colorless, as the AuNPs are converted into soluble [Au(CN)₂]⁻ complexes.[1] This color change can be observed by the naked eye for qualitative analysis or quantified using a UV-Vis spectrophotometer for precise measurements.
Fluorescent sensing offers an even more sensitive detection method. In this approach, fluorescent molecules are adsorbed onto the surface of the AuNPs, leading to the quenching of their fluorescence. When cyanide is introduced, it etches the AuNPs, releasing the fluorophores back into the solution and restoring their fluorescence. The increase in fluorescence intensity is directly proportional to the cyanide concentration.
Quantitative Data Summary
The following table summarizes the performance of various cyanide sensors based on gold nanoparticles.
| Sensor Type | Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Colorimetric | Cyanide (CN⁻) | Morphological transformation of Au nanobipyramids | 1 µM - 15 µM | 1.58 nM | [2] |
| Colorimetric | Cyanide (CN⁻) | Aggregation of cysteamine-capped AuNPs | - | 0.5 ppm | [3] |
| Fluorescent | Cyanide (CN⁻) | Etching-induced fluorescence quenching of Au nanoclusters | - | 200 nM | |
| Fluorescent | Cyanide (CN⁻) | Dissolution of fluorophore-functionalized AuNPs | 1.0 x 10⁻⁷ M - 1.0 x 10⁻⁴ M | 1.0 x 10⁻⁷ M | [4] |
| Electrochemical (SERS) | Cyanide (CN⁻) | AuNP dissociation | - | 110 ppt | [5] |
| Electrochemical (SWV) | Cyanide (CN⁻) | GNP-modified carbon ceramic electrode | 0.5 µM - 14.0 µM | 0.09 µM | [6] |
II. Application: Electrochemical Biosensors
Electrochemically deposited gold nanostructures from potassium gold(III) tetracyanide serve as excellent platforms for the fabrication of electrochemical biosensors. These nanostructures increase the electrode's surface area, enhance electron transfer rates, and provide a stable matrix for the immobilization of biorecognition molecules such as enzymes, antibodies, and nucleic acids.[7][8]
The general workflow for constructing an electrochemical immunosensor, for example, involves the modification of an electrode surface with electrodeposited gold nanoparticles, followed by the covalent attachment of specific antibodies. When the target antigen is present in a sample, it binds to the immobilized antibodies, causing a measurable change in the electrochemical signal (e.g., current or impedance).
Signaling Pathway for an Electrochemical Immunosensor
Figure 1: Workflow for the fabrication and operation of an electrochemical immunosensor.
III. Experimental Protocols
Protocol 1: Sonochemical Synthesis of Gold Nanocrystals from K[Au(CN)₂]
This protocol describes the synthesis of gold nanocrystals using potassium dicyanoaurate(I), which can be adapted from the principles of reducing gold cyanide complexes.[9] Note: While the user specified K[Au(CN)₄], the available detailed protocol uses K[Au(CN)₂]. The principles of reduction are similar.
Materials:
-
Potassium dicyanoaurate(I) (K[Au(CN)₂])
-
Ascorbic acid (AA)
-
Poly(ethylene glycol) (PEG 400)
-
Deionized water
-
Ethanol
Equipment:
-
Ultrasonic bath/probe
-
Centrifuge
-
Beakers and flasks
Procedure:
-
Preparation of Precursor Solution: Dissolve a specific amount of K[Au(CN)₂] in PEG 400 to achieve the desired concentration.
-
Preparation of Reducing Agent Solution: Prepare a fresh solution of ascorbic acid in deionized water.
-
Sonochemical Reaction:
-
Place the K[Au(CN)₂]-PEG solution in a beaker.
-
Add the ascorbic acid solution to the gold precursor solution. The ratio of K[Au(CN)₂] to AA can be varied to control the morphology of the resulting nanostructures.[9]
-
Immerse the beaker in an ultrasonic bath or use an ultrasonic probe to sonicate the solution. Sonication is a critical factor in initiating the reaction.[9]
-
Continue sonication for a specified period (e.g., 3 hours) at room temperature. The formation of gold nanoparticles is indicated by a color change in the solution.
-
-
Purification of Gold Nanocrystals:
-
After the reaction is complete, centrifuge the solution to separate the gold nanocrystals from the supernatant.
-
Wash the collected nanocrystals with ethanol and deionized water multiple times to remove any unreacted precursors and byproducts.
-
Resuspend the purified gold nanocrystals in a suitable solvent for storage and further use.
-
Protocol 2: Electrochemical Deposition of Gold Nanostructures
This protocol outlines the general procedure for modifying an electrode surface with gold nanostructures via electrochemical deposition from a gold cyanide-based solution.
Materials:
-
Potassium gold(III) tetracyanide (K[Au(CN)₄]) or a similar gold cyanide salt solution
-
Supporting electrolyte (e.g., KCl)
-
Working electrode (e.g., glassy carbon electrode, screen-printed electrode)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Deionized water
-
Polishing materials (e.g., alumina slurry)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrode Pre-treatment:
-
Polish the working electrode with alumina slurry of decreasing particle size to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and ethanol.
-
Perform electrochemical cleaning by cycling the potential in a suitable electrolyte solution (e.g., 0.5 M H₂SO₄).[10]
-
-
Electrodeposition:
-
Prepare the deposition solution containing K[Au(CN)₄] and a supporting electrolyte in deionized water.
-
Assemble the three-electrode system in the electrochemical cell with the deposition solution.
-
Apply a constant potential (potentiostatic deposition) or cycle the potential within a specific range (potentiodynamic deposition) for a defined period. The deposition parameters (potential, time, precursor concentration) will influence the morphology and size of the deposited gold nanostructures.[10]
-
-
Post-treatment:
-
After deposition, carefully remove the modified electrode from the cell.
-
Rinse the electrode with deionized water to remove any residual deposition solution.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen).
-
The AuNP-modified electrode is now ready for functionalization and sensing applications.
-
Signaling Pathway for Fluorescent Cyanide Detection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in gold nanostructure-based biosensors in detecting diabetes biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A label-free gold-nanoparticle-based SERS assay for direct cyanide detection at the parts-per-trillion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanocon.eu [nanocon.eu]
- 7. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Colorimetric Sensors Based on Gold Nanoparticles for Pathogen Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Using K[Au(CN)₄] as a Standard in X-ray Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing potassium tetracyanoaurate(III), K[Au(CN)₄], as a standard for X-ray Absorption Spectroscopy (XAS) experiments, particularly at the gold (Au) L₃-edge. This standard is crucial for energy calibration, as a reference for data quality, and for comparative analysis of unknown gold-containing samples.
Application Notes
Potassium tetracyanoaurate(III) is an excellent standard for Au L₃-edge XAS for several key reasons:
-
Chemical Stability: K[Au(CN)₄] is a stable, solid compound under ambient conditions and is not significantly susceptible to beam-induced damage under typical XAS data acquisition conditions.
-
Well-Defined Structure: The local structure around the central gold atom is well-characterized, with the gold atom coordinated to four carbon atoms in a square planar geometry. This known structure provides a reliable reference for Extended X-ray Absorption Fine Structure (EXAFS) analysis.
-
Distinct Spectral Features: The X-ray Absorption Near Edge Structure (XANES) region of the Au L₃-edge spectrum of K[Au(CN)₄] exhibits a sharp and well-defined white line, making it ideal for accurate energy calibration of the monochromator.
-
Commercial Availability: The compound is readily available in high purity, ensuring consistency and reproducibility of the standard.
In pharmaceutical research and drug development, where gold-based compounds are investigated as therapeutic agents, K[Au(CN)₄] can serve as a vital reference for determining the oxidation state and local coordination environment of gold in complex biological samples or novel drug formulations.
Quantitative Data
The following table summarizes the theoretical and typical experimental values for K[Au(CN)₄] as an XAS standard at the Au L₃-edge. Experimental values, particularly the Debye-Waller factor, can vary depending on the sample preparation and measurement temperature.
| Parameter | Value (Theoretical/Typical) | Description |
| XANES | ||
| Au L₃-edge Energy (E₀) | ~11919 eV | The energy of the absorption edge, used for calibration. The exact position is defined by the user. |
| EXAFS | ||
| First Shell: Au-C | ||
| Coordination Number (N) | 4 | The number of nearest-neighbor carbon atoms to the central gold atom. |
| Bond Distance (R) | ~1.99 Å | The distance between the central gold atom and the coordinating carbon atoms. |
| Debye-Waller Factor (σ²) | 0.002 - 0.005 Ų | Represents the mean square displacement of the Au-C bond distance, indicating thermal and static disorder. |
| Second Shell: Au-N | ||
| Coordination Number (N) | 4 | The number of next-nearest-neighbor nitrogen atoms. |
| Bond Distance (R) | ~3.13 Å | The distance between the central gold atom and the nitrogen atoms of the cyanide ligands. |
| Debye-Waller Factor (σ²) | 0.003 - 0.006 Ų | Represents the mean square displacement of the Au-N distance. |
Experimental Protocols
Sample Preparation for Transmission XAS
This protocol describes the preparation of a solid K[Au(CN)₄] pellet for transmission XAS measurements.[1] The goal is to create a sample with a uniform thickness and an appropriate absorption length.
Materials:
-
Potassium tetracyanoaurate(III) (K[Au(CN)₄]) powder
-
Binder (e.g., cellulose, boron nitride)
-
Mortar and pestle
-
Pellet press and die
-
Analytical balance
Procedure:
-
Calculate the appropriate sample mass: Use a program like XAFSmass or calculate manually to determine the mass of K[Au(CN)₄] needed to achieve an edge step (Δμx) of approximately 1 at the Au L₃-edge for a given pellet diameter.
-
Weigh the components: Accurately weigh the calculated amount of K[Au(CN)₄] and a suitable amount of binder. A common ratio is 5-10% K[Au(CN)₄] by weight, depending on the desired total absorption.
-
Homogenize the mixture: Thoroughly grind and mix the K[Au(CN)₄] and binder in a mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Press the pellet: Transfer the powder to a pellet die and press it using a hydraulic press. The applied pressure will depend on the die and the desired pellet integrity.
-
Mount the sample: Carefully remove the pellet from the die and mount it in a sample holder suitable for the XAS experiment.
Data Acquisition at the Au L₃-Edge
This protocol outlines the general steps for acquiring Au L₃-edge XAS data.
Instrumentation:
-
Synchrotron radiation source with a suitable beamline for hard X-ray spectroscopy.
-
Double-crystal monochromator.
-
Ionization chambers for measuring incident (I₀) and transmitted (I₁) X-ray intensity.
-
Sample holder and cryostat (if low-temperature measurements are required).
Procedure:
-
Energy Calibration: Place a gold metal foil in the reference beam path. Simultaneously measure the absorption spectrum of the Au foil and the K[Au(CN)₄] sample. The first inflection point of the Au foil L₃-edge is defined as 11919 eV and is used for energy calibration.
-
Define Scan Parameters:
-
Pre-edge region: Scan from approximately -200 eV to -50 eV relative to the Au L₃-edge with a larger energy step (e.g., 5-10 eV).
-
XANES region: Scan from -50 eV to +100 eV relative to the edge with a fine energy step (e.g., 0.2-0.5 eV) to resolve the near-edge features.
-
EXAFS region: Scan from +100 eV to +1000 eV (or higher, depending on the desired k-range) with increasing energy steps, often defined in k-space (e.g., 0.03-0.05 Å⁻¹).
-
-
Data Collection: Measure the incident (I₀) and transmitted (I₁) intensities as a function of the monochromator energy. Collect multiple scans to improve the signal-to-noise ratio.
Data Analysis
The following protocol describes the standard procedure for analyzing the collected XAS data.
Software:
-
XAS data analysis software package (e.g., Athena, Artemis, Larch).
Procedure:
-
Data Averaging and Calibration: Average the multiple scans to produce a final spectrum. Calibrate the energy scale of the averaged spectrum using the simultaneously collected Au foil reference spectrum.
-
Pre-edge Subtraction and Normalization: Fit a linear or polynomial function to the pre-edge region and subtract it from the entire spectrum. Normalize the spectrum to an edge jump of unity by fitting a low-order polynomial to the post-edge region.
-
EXAFS Extraction:
-
Determine the threshold energy (E₀), typically at the first inflection point of the absorption edge.
-
Subtract a smooth background function (e.g., a spline) from the post-edge region to isolate the oscillatory EXAFS signal, χ(E).
-
Convert the energy scale to photoelectron wavevector (k) space to obtain χ(k).
-
-
Fourier Transform: Apply a k-weighting (typically k¹, k², or k³) to the χ(k) data and perform a Fourier transform to obtain the pseudo-radial distribution function, χ(R).
-
EXAFS Fitting:
-
Isolate the contribution from the first coordination shell (Au-C) in R-space.
-
Perform a fit to the filtered data in R-space or back-transformed k-space using the EXAFS equation. The fitting parameters include the coordination number (N), bond distance (R), Debye-Waller factor (σ²), and the energy shift (ΔE₀).
-
Fix the coordination number to its known value (N=4 for the Au-C shell) and refine the other parameters.
-
Evaluate the goodness of the fit using statistical parameters like the R-factor.
-
Visualizations
Caption: Overall workflow for an XAS experiment using a K[Au(CN)₄] standard.
Caption: Logical workflow for the analysis of EXAFS data.
References
Troubleshooting & Optimization
degradation pathways of potassium tetracyanoaurate(III) in aqueous solution
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of potassium tetracyanoaurate(III), K[Au(CN)₄].
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for potassium tetracyanoaurate(III) in an aqueous solution?
The principal degradation pathway for the tetracyanoaurate(III) ion, [Au(CN)₄]⁻, is reductive elimination . In this process, the gold(III) center is reduced to the more stable gold(I) state. This reaction yields the dicyanoaurate(I) ion, [Au(CN)₂]⁻, and cyanogen gas, (CN)₂.[1][2] The [Au(CN)₄]⁻ complex is a d⁸ metal complex, for which reductive elimination is a common reaction pathway.[1]
Q2: How stable is K[Au(CN)₄] in a neutral aqueous solution under standard laboratory conditions?
The [Au(CN)₄]⁻ anion is a kinetically stable, strong metal-cyanide complex.[3] However, its stability is significantly influenced by external factors. In the absence of light and strong reducing agents, a solution in deionized water at a neutral pH can remain stable for extended periods. Stability is compromised by exposure to UV light, acidic or strongly alkaline conditions, and the presence of reducing agents.
Q3: What are the common degradation products I should be aware of?
The key degradation products are:
-
Dicyanoaurate(I), [Au(CN)₂]⁻ : The primary product from the reduction of [Au(CN)₄]⁻.
-
Cyanogen, (CN)₂ : A toxic gas formed alongside [Au(CN)₂]⁻. In aqueous solutions, cyanogen can hydrolyze to form cyanide and cyanate.
-
Colloidal Gold, Au(0) : Further reduction of gold(I) species can lead to the formation of elemental gold nanoparticles. This often manifests as a distinct color change in the solution, from colorless to pink, purple, or blue, depending on particle size.[4]
-
Hydrogen Cyanide (HCN) : In acidic conditions (pH < 9.3), free cyanide ions released during side reactions or hydrolysis will protonate to form highly toxic hydrogen cyanide gas.[3]
Troubleshooting Guide
Problem 1: My colorless K[Au(CN)₄] solution has developed a pink, purple, or bluish tint.
-
Possible Cause: This color change is a strong indicator of the formation of colloidal gold (Au(0)) nanoparticles.[4] This means the [Au(CN)₄]⁻ has been reduced first to a gold(I) species and then further to elemental gold.
-
Troubleshooting Steps:
-
Check Light Exposure: Has the solution been exposed to ambient laboratory light or direct sunlight for a prolonged period? Photoreduction is a common cause of degradation.[5] Store solutions in amber glass vials or in the dark.
-
Verify Reagent Purity: Were there any potential reducing agents introduced into the solution? Contaminants in the water or other reagents can initiate the reduction process.
-
Confirm pH: Although less common for this specific issue, a significant deviation in pH could accelerate side reactions. Check the pH of your solution.
-
Problem 2: I am observing a gradual change in the UV-Vis absorbance spectrum of my solution over time.
-
Possible Cause: The UV-Vis spectrum is sensitive to the coordination environment of the gold center. A change in the spectrum, such as a decreasing peak for [Au(CN)₄]⁻ and the appearance of new peaks, indicates the conversion of [Au(CN)₄]⁻ to its degradation products like [Au(CN)₂]⁻.
-
Troubleshooting Steps:
-
Establish a Baseline: Always take a UV-Vis spectrum of your K[Au(CN)₄] solution immediately after preparation to serve as a time-zero reference.
-
Control Experimental Conditions: To determine the cause, set up controlled experiments. For example, compare a sample stored in the dark to one exposed to light, or compare samples at different pH values.
-
Consult Literature: Compare your observed spectral changes to published spectra for [Au(CN)₄]⁻ and [Au(CN)₂]⁻ to confirm the transformation.
-
Problem 3: My experimental results are inconsistent, suggesting the concentration of active Au(III) is changing.
-
Possible Cause: The concentration of [Au(CN)₄]⁻ is likely decreasing due to degradation. The rate of this degradation may be variable if environmental factors like temperature and light are not strictly controlled between experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared K[Au(CN)₄] solutions.
-
Standardize Storage: Implement a standard protocol for solution storage (e.g., refrigerated at 4°C in amber vials) and define a maximum storage time before a new solution must be made.
-
Quantify Concentration: Before each experiment, consider a quick quantification of the [Au(CN)₄]⁻ concentration using a validated analytical method like HPLC-UV or UV-Vis spectroscopy with a calibration curve.
-
Quantitative Data
While precise kinetic data for [Au(CN)₄]⁻ degradation is highly dependent on specific experimental conditions, the following table provides the stability constants for relevant gold-cyanide complexes, illustrating the high thermodynamic stability of these species against dissociation.
| Complex Ion | Formula | Stability Constant (log K) | Complex Type |
| Tetracyanoaurate(III) | [Au(CN)₄]⁻ | ~37 | Strong |
| Dicyanoaurate(I) | [Au(CN)₂]⁻ | 37 | Strong |
| Tetracyanoferrate(II) | [Fe(CN)₆]⁴⁻ | 35.4 | Strong |
| Hexacyanoferrate(III) | [Fe(CN)₆]³⁻ | 43.6 | Strong |
| Data sourced from Thermo Fisher Scientific.[3] |
Experimental Protocols
Protocol 1: Monitoring Degradation via UV-Vis Spectroscopy
This method allows for the tracking of changes in the concentration of [Au(CN)₄]⁻ over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of K[Au(CN)₄] and dissolve it in deionized water (or a specific buffer) to prepare a concentrated stock solution. Store this in a dark, refrigerated environment.
-
-
Preparation of Experimental Sample:
-
Dilute the stock solution to the desired experimental concentration (e.g., 50-100 µM) using the appropriate aqueous medium.
-
-
Initial Measurement (Time = 0):
-
Immediately after preparation, transfer the solution to a quartz cuvette.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to record the initial absorbance spectrum of [Au(CN)₄]⁻.
-
-
Incubation:
-
Store the cuvette or a parallel sample under the desired experimental conditions (e.g., exposed to a specific wavelength of light, at a constant temperature, or in complete darkness as a control).
-
-
Time-Course Measurements:
-
At regular intervals (e.g., every 30 minutes), record the UV-Vis spectrum of the sample.
-
-
Data Analysis:
-
Monitor the decrease in the characteristic absorbance peak for [Au(CN)₄]⁻ and the potential emergence of new peaks corresponding to [Au(CN)₂]⁻. Plot absorbance vs. time to determine the degradation rate.
-
Protocol 2: Identification of Degradation Products by Ion Chromatography
This method separates and quantifies the different cyanide complexes in the solution.
-
Instrumentation:
-
Use a High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system equipped with an anion-exchange column and a UV detector.[6]
-
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, often an aqueous buffer solution, designed to separate anionic metal-cyanide complexes.
-
-
Sample Preparation:
-
Take an aliquot of your K[Au(CN)₄] solution at a specific time point during your degradation experiment.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject a known volume of the filtered sample into the IC system.
-
The different negatively charged complexes ([Au(CN)₄]⁻, [Au(CN)₂]⁻, free CN⁻) will be separated on the column based on their interaction with the stationary phase.
-
-
Detection and Quantification:
-
As the separated species elute from the column, they are detected by the UV detector.
-
Identify the peaks by comparing their retention times to those of known standards ([Au(CN)₄]⁻ and [Au(CN)₂]⁻).
-
Quantify the concentration of each species by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.
-
Visualizations
Caption: Reductive elimination pathway of [Au(CN)₄]⁻.
Caption: Troubleshooting logic for common K[Au(CN)₄] solution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] A kinetic study of the reduction of tetrachloroaurate(III) ions by the cyano complexes of iron(II), tungsten(IV) and molybdenum(IV) | Semantic Scholar [semanticscholar.org]
how to improve the stability of potassium gold(3+) tetracyanide solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium gold(III) tetracyanide (K[Au(CN)₄]) solutions. The information provided is intended to help users identify and resolve common stability issues encountered during experiments.
Troubleshooting Guide
Users experiencing instability with their potassium gold(III) tetracyanide solutions, often observed as a change in color, precipitation, or a decrease in assay performance, can refer to the following guide to diagnose and address the issue.
| Observation | Potential Cause | Recommended Action |
| Solution turns from colorless/pale yellow to a darker yellow, brown, or purple, or a precipitate forms. | Reductive decomposition of Au(III) to Au(I) or metallic gold nanoparticles. | 1. Control Redox Environment: Ensure the solution is protected from reducing agents. Consider purging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can participate in redox reactions. 2. pH Adjustment: Maintain the solution pH within the optimal range of 6-7 to minimize hydrolysis and other pH-dependent degradation pathways.[1][2] 3. Chelating Agents: If trace metal impurities are suspected as catalysts for reduction, consider the addition of a suitable chelating agent. |
| Decrease in the concentration of [Au(CN)₄]⁻ over time, confirmed by analytical methods. | Ligand substitution followed by decomposition. | 1. Maintain Excess Cyanide: Ensure a slight excess of free cyanide in the solution. This can help to shift the equilibrium away from ligand substitution by Le Chatelier's principle. 2. Avoid Incompatible Solvents/Buffers: Use high-purity water and compatible buffer systems. Avoid buffers containing components that can act as strong ligands for Au(III). |
| Solution is sensitive to light, showing degradation upon exposure. | Photodecomposition. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Work in Low-Light Conditions: When possible, conduct experiments under subdued lighting. |
| In electroplating applications, a decrease in current efficiency is observed. | Accumulation of [Au(CN)₄]³⁻ in a [Au(CN)₂]⁻ bath, indicating undesired oxidation. | 1. Introduce a Reducing Agent: For specific applications like electroplating where Au(I) is the desired species, a mild reducing agent such as hypophosphorous acid can be added to convert the Au(III) back to Au(I).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in potassium gold(III) tetracyanide solutions?
A1: The primary cause of instability is the reduction of the gold(III) center to gold(I) ([Au(CN)₂]⁻) or even to metallic gold (Au⁰). Au(III) complexes, being d⁸ square planar complexes, are susceptible to changes in the redox environment of the solution.
Q2: How does pH affect the stability of the solution?
A2: The optimal pH for potassium tetracyanoaurate(III) solutions is in the range of 6-7.[1][2] Deviations from this range can lead to instability. At low pH, there is a risk of forming highly toxic hydrogen cyanide gas. At very high pH, hydroxo species can form, potentially leading to precipitation of gold(III) hydroxide.
Q3: Can I use any buffer to maintain the pH of my solution?
A3: It is crucial to use a non-coordinating buffer. Buffers containing species that can act as ligands (e.g., some phosphate or citrate buffers under certain conditions) could potentially displace the cyanide ligands, leading to the formation of less stable gold(III) complexes. It is recommended to test buffer compatibility on a small scale.
Q4: My solution is stored in a clear glass vial. Is this a problem?
A4: Yes, this can be a significant problem. Gold(III) complexes can be light-sensitive and undergo photodecomposition. It is strongly recommended to store solutions in amber glass vials or to protect clear vials from light by wrapping them in aluminum foil.
Q5: I suspect my reagents may contain trace metal impurities. Could this affect the stability of my potassium gold(III) tetracyanide solution?
A5: Yes, trace metal impurities can act as catalysts for the reductive decomposition of the gold(III) complex. Using high-purity reagents and solvents is essential. If impurities are suspected, the use of a chelating agent may help to sequester these metal ions and improve stability.
Experimental Protocols
Protocol 1: Evaluation of pH and Excess Cyanide on Solution Stability
Objective: To determine the optimal pH and free cyanide concentration for stabilizing a potassium gold(III) tetracyanide solution.
Methodology:
-
Prepare a stock solution of 10 mM potassium gold(III) tetracyanide in high-purity water.
-
Aliquot the stock solution into several amber vials.
-
Adjust the pH of the aliquots to a range of values (e.g., 5.0, 6.0, 7.0, 8.0) using a non-coordinating buffer system.
-
To a subset of these pH-adjusted solutions, add varying small molar excesses of potassium cyanide (KCN) (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Caution: KCN is highly toxic. Handle with appropriate safety precautions.
-
Store the vials under identical conditions (e.g., room temperature, protected from light).
-
Monitor the solutions over time (e.g., at 0, 24, 48, and 72 hours) for any visual changes (color change, precipitation).
-
Quantify the concentration of [Au(CN)₄]⁻ at each time point using a suitable analytical technique, such as UV-Vis spectroscopy or ion chromatography.
-
Plot the concentration of [Au(CN)₄]⁻ versus time for each condition to determine the rate of decomposition.
Visualizations
Caption: Primary pathways for the decomposition of potassium gold(III) tetracyanide solutions.
Caption: Workflow for evaluating the stability of potassium gold(III) tetracyanide solutions.
References
Technical Support Center: Optimization of Current Density for K[Au(CN)₄] Electroplating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K[Au(CN)₄] electroplating. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the K[Au(CN)₄] electroplating process, with a focus on issues related to current density.
Question: My gold deposit appears dull or hazy. What is the likely cause and how can I fix it?
Answer: A dull or hazy appearance on your gold deposit can be attributed to several factors, often related to the plating bath conditions and current density.[1]
-
Chemical Imbalance: Insufficient levels of additives or an imbalance in the chemical components of the bath can lead to dull deposits.[1] For instance, in some gold plating solutions, high temperatures can contribute to a dull finish.[1]
-
Incorrect Current Density: Both excessively high and low current densities can result in a loss of brightness. High current densities can lead to faster deposits but may compromise the quality and adhesion of the plate.[1]
-
Contamination: Organic or metallic impurities in the plating bath are a common cause of dullness.[2]
-
Improper Temperature: The temperature of the plating bath must be maintained within a specific range for the application.[1]
Troubleshooting Steps:
-
Verify Bath Composition: Ensure all chemical components are within the recommended concentration ranges.
-
Optimize Current Density: Use a Hull cell test to determine the optimal current density range for a bright deposit.[3]
-
Check for Contamination: Analyze the bath for organic and metallic impurities. Carbon treatment can be used to remove organic contaminants.[2]
-
Monitor Temperature: Ensure the bath temperature is stable and within the specified range for your process.[1]
Question: The gold plating is peeling or has poor adhesion. What are the common causes and solutions?
Answer: Poor adhesion of the gold layer, leading to peeling or flaking, is a critical issue that can often be traced back to surface preparation and plating parameters.[1][2]
-
Inadequate Surface Preparation: The most common cause of poor adhesion is an improperly cleaned substrate. The surface must be free of oils, greases, oxides, and other contaminants to ensure a strong bond.[2][4]
-
Incorrect Current Density: A current density that is too low may result in poor adhesion.[4] Conversely, excessively high current density can also negatively impact adhesion.[1]
-
Bath Contamination: Impurities in the plating bath can interfere with the bonding between the gold layer and the substrate.[4]
-
Passivated Surface: The substrate surface may have a passive layer that prevents proper adhesion.
Troubleshooting Steps:
-
Improve Substrate Cleaning: Implement a thorough pre-treatment process that includes degreasing and surface activation.[5]
-
Optimize Current Density: Conduct a Hull cell test to identify the current density range that promotes good adhesion.
-
Analyze and Purify the Bath: Regularly check for and remove any contaminants from the plating solution.[4]
-
Activate the Surface: Ensure any passive layers on the substrate are removed immediately before plating.
Question: The thickness of the gold deposit is uneven. How can I achieve a more uniform coating?
Answer: Achieving a uniform thickness is crucial for many applications and can be influenced by several factors in the electroplating process.[2]
-
Incorrect Current Distribution: If the anodes are not positioned correctly relative to the part, the current will not flow evenly, leading to variations in plating thickness.[1]
-
Inadequate Agitation: Insufficient agitation of the plating bath can cause localized depletion of gold ions, resulting in thinner deposits in those areas.[6]
-
High Current Density: Operating at too high a current density can lead to excessive buildup in high-current areas and insufficient coverage in low-current areas.[7]
-
Complex Part Geometry: Parts with complex shapes, such as those with sharp edges or deep recesses, are naturally prone to uneven current distribution.[8]
Troubleshooting Steps:
-
Adjust Anode Placement: Use conforming anodes and ensure they are positioned to provide a uniform current flow to all surfaces of the part.[1]
-
Optimize Agitation: Implement effective solution agitation, either through mechanical stirring or solution pumping, to maintain a consistent concentration of gold ions at the cathode surface.[6]
-
Control Current Density: Lower the current density to a range that promotes more uniform deposition. A Hull cell can help identify the optimal range.[7]
-
Consider Part Orientation: For complex geometries, adjust the orientation of the part within the plating bath to minimize variations in current density.
Question: The gold deposit appears burnt or dark in some areas. What is causing this and how can it be prevented?
Answer: Burnt or dark deposits are typically a sign of excessive current density in those areas.[2]
-
Excessively High Current Density: This is the primary cause of burnt deposits. The current is too high for the available metal ions at the cathode surface, leading to a rough, dark, and often powdery deposit.
-
Improper Bath Chemistry: An imbalance in the plating bath composition, such as low gold concentration, can lower the limiting current density and lead to burning at lower than expected current levels.
-
Inadequate Agitation: Poor solution movement can create areas of low ion concentration, making them more susceptible to burning even at moderate current densities.
Troubleshooting Steps:
-
Reduce Current Density: Lower the overall current density or adjust the part's position to reduce the current in the affected areas.
-
Analyze and Adjust Bath: Verify that the gold concentration and other chemical components are at their optimal levels.
-
Improve Agitation: Increase the agitation to ensure a consistent supply of gold ions to all areas of the part.
-
Utilize a Hull Cell: A Hull cell test is an excellent tool to visually determine the current density at which burning occurs for your specific bath chemistry and operating conditions.[5]
Data Presentation
Table 1: Typical Operating Parameters for K[Au(CN)₄] Electroplating
| Parameter | Range | Unit |
| Gold Concentration (as K[Au(CN)₄]) | 1 - 20 | g/L |
| pH (acid bath) | 3.8 - 5.0 | |
| Temperature | 120 - 140 | °F |
| Current Density | 1.5 | A/ft² |
Note: These are general ranges. The optimal parameters can vary significantly depending on the specific application and desired deposit properties.[9]
Table 2: Influence of Current Density on Gold Deposit Properties
| Current Density | Deposition Rate | Hardness (Knoop) | Appearance | Potential Defects |
| Low (< 0.5 A/dm²) | Slow | Softer | Dull to semi-bright | Poor adhesion, incomplete coverage |
| Moderate (0.5 - 1.5 A/dm²) | Moderate | Moderate to Hard | Bright, smooth | Minimal defects |
| High (> 1.5 A/dm²) | Fast | Harder | Can become dull or burnt | Burning, poor adhesion, high internal stress |
This table provides a generalized overview. The exact values will depend on the specific bath composition and other operating conditions.[10]
Experimental Protocols
Hull Cell Analysis for K[Au(CN)₄] Bath
The Hull cell is a miniature electroplating cell used to evaluate the plating bath across a range of current densities on a single test panel.[11] This allows for the visual determination of the optimal current density range and helps in troubleshooting plating problems.[3]
Equipment:
-
267 mL Hull cell
-
DC power supply (rectifier)
-
Anode (platinized titanium or stainless steel is suitable for acid gold baths)[9]
-
Cathode panel (typically brass or steel)
-
Heater and agitator (if required to mimic tank conditions)
-
Hull cell ruler for interpretation
Procedure:
-
Prepare the Solution: Fill the clean Hull cell with 267 mL of the K[Au(CN)₄] plating solution to be tested.
-
Set Operating Conditions: Heat and agitate the solution to match the operating conditions of your main plating tank.
-
Prepare the Cathode: Clean and activate a new cathode panel according to your standard procedure.
-
Assemble the Cell: Place the anode in the designated slot and the prepared cathode panel against the angled side of the cell.
-
Connect Power: Connect the positive lead of the rectifier to the anode and the negative lead to the cathode panel.
-
Apply Current: Turn on the rectifier and adjust the total current to a predetermined value (e.g., 1A, 2A, or 5A). The choice of current depends on the expected operating range of the bath.
-
Plate for a Set Time: Plate for a specific duration, typically 5 to 10 minutes.[5]
-
Rinse and Dry: After plating, turn off the rectifier, remove the panel, and rinse it thoroughly with deionized water, then dry.
-
Interpret the Results: Use a Hull cell ruler to correlate the position on the panel with the corresponding current density.[3] Examine the panel for brightness, dullness, burning, pitting, and adhesion across the current density range.[12]
Mandatory Visualization
Caption: Workflow for Hull Cell Analysis to Optimize Current Density.
Caption: Decision tree for troubleshooting common electroplating defects.
Frequently Asked Questions (FAQs)
Q1: What is the typical current density range for K[Au(CN)₄] electroplating?
A1: The optimal current density can vary widely based on the specific bath composition, temperature, and agitation. However, a general range for acid gold cyanide baths is often between 0.5 and 1.5 A/dm².[13] It is crucial to determine the ideal range for your specific application through experimentation, such as using a Hull cell.
Q2: How does current density affect the hardness of the gold deposit?
A2: Generally, increasing the current density tends to result in a harder gold deposit.[10] This is often due to a refinement in the grain size of the deposit. However, exceeding the optimal current density can lead to other issues like high internal stress and poor adhesion.
Q3: Can I increase the plating speed by simply increasing the current density?
A3: While increasing the current density does increase the deposition rate, there is a limit.[11] Exceeding the limiting current density, where the supply of gold ions to the cathode cannot keep up with the rate of electron transfer, will result in "burning" of the deposit, leading to a poor quality, non-adherent coating.[2]
Q4: My Hull cell panel shows a narrow bright plating range. What does this indicate?
A4: A narrow bright range on a Hull cell panel often suggests that the plating bath has a low tolerance for variations in current density. This could be due to an imbalance in the bath chemistry, such as incorrect brightener or additive concentrations, or the presence of impurities.
Q5: What is the role of agitation in optimizing current density?
A5: Agitation plays a critical role by replenishing the gold ions at the surface of the part being plated.[6] Effective agitation allows for the use of higher current densities without reaching the limiting current density, thus enabling faster plating speeds while maintaining good deposit quality.
References
- 1. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 2. proplate.com [proplate.com]
- 3. m.youtube.com [m.youtube.com]
- 4. proplate.com [proplate.com]
- 5. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 6. proplate.com [proplate.com]
- 7. proplate.com [proplate.com]
- 8. americanelectro.com [americanelectro.com]
- 9. rexplating.com [rexplating.com]
- 10. nmfrc.org [nmfrc.org]
- 11. researchgate.net [researchgate.net]
- 12. nmfrc.org [nmfrc.org]
- 13. politesi.polimi.it [politesi.polimi.it]
identifying and removing impurities from synthesized K[Au(CN)4]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of potassium tetracyanoaurate(III) (K[Au(CN)₄]). The following sections offer guidance on identifying and removing common impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized K[Au(CN)₄]?
A1: The most frequently encountered impurities during the synthesis of K[Au(CN)₄] are:
-
Potassium chloride (KCl): This is a common byproduct when gold(III) chloride (AuCl₃) is used as a starting material.
-
Potassium dicyanoaurate(I) (K[Au(CN)₂]): This impurity can form if the gold(III) center is reduced to gold(I) during the reaction. This reduction is more likely to occur under certain conditions, such as elevated temperatures.[1]
-
Incompletely substituted gold complexes: These can occur if the reaction does not go to completion, leaving some chloride or hydroxide ligands attached to the gold center.
-
Potassium hydroxide (KOH): This can be an impurity if the pH of the reaction mixture is not carefully controlled.
Q2: How can I minimize the formation of these impurities during synthesis?
A2: Careful control of reaction parameters is crucial to minimize impurity formation. Key factors include:
-
Stoichiometry: A precise 1:4 molar ratio of the gold(III) precursor to potassium cyanide (KCN) is essential for the complete substitution of ligands.
-
pH: Maintaining the correct pH is critical to prevent the formation of gold(III) hydroxide complexes.
-
Temperature: Elevated temperatures can promote the reduction of Au(III) to Au(I), leading to the formation of K[Au(CN)₂]. It is advisable to maintain a consistent and moderate reaction temperature.[1]
Q3: My final product is a pale-yellow powder, but I expected a white crystalline solid. What could be the issue?
A3: A pale-yellow coloration can be indicative of the presence of impurities, particularly unreacted gold(III) chloride or other gold complexes. Pure K[Au(CN)₄] is typically a white to colorless crystalline solid. The presence of colored impurities suggests that further purification is necessary.
Troubleshooting Guides
Issue 1: Identification of Suspected Impurities
If you suspect your K[Au(CN)₄] sample is impure, the following analytical techniques can be used for identification and confirmation.
1.1. UV-Vis Spectroscopy
-
Principle: K[Au(CN)₄] and potential impurities like K[Au(CN)₂] have distinct electronic transitions that can be detected by UV-Vis spectroscopy.
-
Procedure:
-
Prepare a dilute aqueous solution of your synthesized K[Au(CN)₄].
-
Record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Compare the obtained spectrum with known spectra of pure K[Au(CN)₄] and K[Au(CN)₂]. The presence of additional or shifted peaks can indicate impurities. K[Au(CN)₂] is known to have distinct absorption bands.[2]
-
-
Troubleshooting:
-
Unexpected peaks: The presence of absorption bands not corresponding to K[Au(CN)₄] suggests impurities. For example, a peak corresponding to the dicyanoaurate(I) ion would indicate the presence of K[Au(CN)₂].[2]
-
Broadened peaks: Poorly defined or broadened absorption peaks can indicate the presence of a mixture of species.
-
1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: The vibrational modes of the cyanide ligands in K[Au(CN)₄] and K[Au(CN)₂] are different and can be distinguished using FTIR spectroscopy.
-
Procedure:
-
Prepare a sample of your product, typically as a KBr pellet or in a suitable solvent for transmission or ATR-FTIR.
-
Acquire the FTIR spectrum, paying close attention to the C≡N stretching frequency region (around 2100-2200 cm⁻¹).
-
The C≡N stretching frequency in [Au(CN)₄]⁻ will be at a different wavenumber compared to [Au(CN)₂]⁻ due to the different oxidation state of the central gold atom and the coordination number.
-
-
Troubleshooting:
-
Multiple C≡N peaks: The presence of more than one distinct peak in the cyanide stretching region is a strong indicator of a mixture of cyanide complexes, such as K[Au(CN)₄] and K[Au(CN)₂].
-
1.3. Cyclic Voltammetry (CV)
-
Principle: The gold centers in K[Au(CN)₄] (Au³⁺) and K[Au(CN)₂] (Au⁺) have different electrochemical reduction and oxidation potentials. CV can be used to detect the presence of both species in a sample.[1]
-
Procedure:
-
Prepare an electrolyte solution containing a known concentration of your synthesized product.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the redox potentials of both Au(III) and Au(I) cyanide complexes.
-
The resulting voltammogram will show distinct peaks for the reduction of [Au(CN)₄]⁻ and the reduction/oxidation of [Au(CN)₂]⁻.[1]
-
-
Troubleshooting:
-
Presence of an Au(I) redox couple: If your voltammogram shows a redox couple corresponding to the [Au(CN)₂]⁻/[Au(0)] system in addition to the reduction peak for [Au(CN)₄]⁻, it confirms the presence of the K[Au(CN)₂] impurity.[1]
-
| Analytical Technique | Parameter to Observe | Indication of Impurity |
| UV-Vis Spectroscopy | Wavelengths of maximum absorbance (λmax) | Presence of additional or shifted absorption bands compared to a pure standard.[2] |
| FTIR Spectroscopy | C≡N stretching frequency | Appearance of multiple peaks in the 2100-2200 cm⁻¹ region. |
| Cyclic Voltammetry | Redox peak potentials | Detection of redox events corresponding to both Au(III) and Au(I) species.[1] |
Issue 2: Removal of Identified Impurities
Once impurities have been identified, the following methods can be employed for the purification of K[Au(CN)₄].
2.1. Removal of Potassium Chloride (KCl) by Recrystallization
-
Principle: KCl is generally more soluble in water than K[Au(CN)₄], especially at lower temperatures. This difference in solubility allows for their separation by recrystallization.
-
Experimental Protocol:
-
Dissolve the impure K[Au(CN)₄] in a minimum amount of hot deionized water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble K[Au(CN)₄].
-
Collect the K[Au(CN)₄] crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining KCl.
-
Dry the purified crystals in a desiccator.
-
2.2. Removal of Potassium Dicyanoaurate(I) (K[Au(CN)₂])
The separation of K[Au(CN)₂] from K[Au(CN)₄] is more challenging due to their similar chemical nature. Two potential strategies are fractional crystallization and chemical oxidation.
2.2.1. Fractional Crystallization
-
Experimental Protocol (General Approach):
-
Dissolve the mixture in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
Cool the solution slowly. The component with the lower solubility should crystallize out first.
-
Collect the first fraction of crystals.
-
Analyze the purity of the crystals and the remaining mother liquor using one of the analytical techniques described above.
-
Repeat the crystallization process on the enriched fractions until the desired purity is achieved.
-
2.2.2. Chemical Oxidation of Au(I) to Au(III)
-
Principle: The K[Au(CN)₂] impurity can potentially be removed by selectively oxidizing the Au(I) to Au(III), thereby converting the impurity into the desired product. This would require a mild oxidizing agent that does not decompose the cyanide ligands.
Experimental Workflows
Caption: Workflow for the identification of impurities in synthesized K[Au(CN)₄].
References
Technical Support Center: Prevention of [Au(CN)4]- Photoreduction
For researchers, scientists, and drug development professionals working with the tetracyanoaurate(III) complex, [Au(CN)4]-, ensuring its stability is paramount for reproducible and accurate experimental results. Unwanted photoreduction of the Au(III) center to Au(0) can lead to the formation of gold nanoparticles, altering the solution's properties and compromising the integrity of the experiment. This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing the photoreduction of [Au(CN)4]-.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of [Au(CN)4]- solutions.
Question 1: My colorless [Au(CN)4]- solution has turned pink/purple/blue. What is happening?
Answer: A color change in your [Au(CN)4]- solution is a primary indicator of gold nanoparticle (AuNP) formation due to the photoreduction of Au(III) to Au(0). The specific color depends on the size and shape of the nanoparticles. This phenomenon is often triggered by exposure to ambient or laboratory light, especially wavelengths in the UV spectrum.
Question 2: I observe unexpected precipitation or turbidity in my [Au(CN)4]- solution. Is this related to photoreduction?
Answer: Yes, this is a likely consequence of significant photoreduction. As gold nanoparticles form and grow, they can aggregate and precipitate out of the solution, leading to visible turbidity or solid deposits. This indicates a substantial degradation of your [Au(CN)4]- stock.
Question 3: My experimental results are inconsistent when using [Au(CN)4]-. Could photoreduction be the cause?
Answer: Inconsistent experimental outcomes are a common consequence of [Au(CN)4]- degradation. The reduction of Au(III) to Au(0) changes the chemical nature and concentration of the active species in your solution, leading to poor reproducibility in assays, analytical measurements, and synthetic reactions.
Question 4: I've been storing my [Au(CN)4]- solution in a clear glass vial on the lab bench. Is this problematic?
Answer: Yes, this is a significant contributing factor to photoreduction. Storing [Au(CN)4]- solutions in clear containers that allow exposure to laboratory lighting can accelerate the degradation process. It is crucial to protect the solution from light.
Frequently Asked Questions (FAQs)
What is photoreduction of [Au(CN)4]-?
Photoreduction is a chemical reaction in which the gold(III) center in the [Au(CN)4]- complex gains an electron, reducing it to metallic gold (Au(0)). This process is initiated by the absorption of light energy, particularly UV light, which can generate reactive species in the solution that then reduce the gold complex.
What are the main factors that promote the photoreduction of [Au(CN)4]-?
The primary factors include:
-
Light Exposure: Direct exposure to sunlight or artificial light, especially sources emitting UV radiation.
-
Presence of Reducing Agents: Contaminants or co-solutes that can act as reducing agents can facilitate the process.
-
Oxygen Content: Dissolved oxygen can participate in the redox cycle, contributing to the formation of reactive oxygen species that can promote reduction.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including photoreduction.
-
pH: Extreme pH values may affect the stability of the complex.
How can I prevent the photoreduction of [Au(CN)4]-?
Key preventative measures include:
-
Light Protection: Store and handle solutions in amber or opaque containers to block UV and visible light.
-
Temperature Control: Store solutions at cool temperatures, such as 4°C, to slow down any potential degradation reactions.
-
Deoxygenation: For highly sensitive experiments, deoxygenating the solvent and solution by purging with an inert gas like argon or nitrogen can be beneficial.
-
Use of High-Purity Solvents: Ensure that the solvents used are free from reducing impurities.
Quantitative Data on Photostability
While specific quantitative data on the photodegradation rates of [Au(CN)4]- under various conditions are not extensively published, the general principles of photochemistry suggest an exponential relationship between light intensity and degradation rate. The energy of light is inversely proportional to its wavelength, meaning shorter wavelengths (like UV light) are more energetic and more likely to induce photoreduction.
| Parameter | Condition | Effect on [Au(CN)4]- Stability | Recommendation |
| Light Wavelength | UV (<400 nm) | High degradation rate | Use UV-blocking containers and minimize exposure. |
| Visible (400-700 nm) | Moderate degradation rate | Protect from all light sources where possible. | |
| Light Intensity | High (e.g., direct sunlight) | Rapid degradation | Avoid direct exposure to intense light. |
| Low (e.g., ambient lab light) | Slower, but cumulative degradation | Use light-blocking containers even for benchtop use. | |
| Temperature | Elevated (>25°C) | Increased reaction kinetics | Store solutions at refrigerated temperatures (e.g., 4°C). |
| Refrigerated (2-8°C) | Reduced reaction kinetics | Recommended for long-term storage. | |
| Oxygen | Aerated solution | Potential for reactive oxygen species formation | Deoxygenate solutions for sensitive applications. |
| Deoxygenated solution | Minimized redox cycling | Purge with inert gas (Ar, N2). |
Experimental Protocols
Protocol 1: Preparation and Storage of a Light-Protected [Au(CN)4]- Stock Solution
-
Glassware Preparation: Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid) and rinse extensively with high-purity, deionized water to remove any potential reducing contaminants.
-
Solvent Preparation: If preparing an aqueous solution, use high-purity, deionized water (18.2 MΩ·cm). For sensitive applications, consider deoxygenating the water by purging with argon or nitrogen gas for at least 30 minutes.
-
Dissolution: Weigh the required amount of K[Au(CN)4] or Na[Au(CN)4] and dissolve it in the prepared solvent in an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
Storage: Store the solution in the light-protected container at 4°C.
-
Handling: When using the solution, minimize its exposure to light by working in a dimly lit area or by keeping the container wrapped in foil. Dispense the required volume and promptly return the stock solution to storage.
Visualizations
Photoreduction Pathway of [Au(CN)4]-
Caption: The photoreduction of [Au(CN)4]- is initiated by light absorption, leading to an excited state that is susceptible to reduction, ultimately forming gold nanoparticles.
Experimental Workflow for Preventing Photoreduction
Caption: A systematic workflow to minimize photoreduction when preparing and handling [Au(CN)4]- solutions.
Technical Support Center: Purification of Crude Potassium Tetracyanoaurate(III)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude potassium tetracyanoaurate(III), K[Au(CN)₄].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude potassium tetracyanoaurate(III).
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my final product yellow or discolored instead of white? | The presence of colloidal gold nanoparticles due to the reduction of Au(III) to Au(0). This can be caused by impurities in the starting materials, incorrect pH, or exposure to light. | 1. Ensure all glassware is scrupulously clean. 2. Perform the synthesis and purification under subdued light. 3. Maintain the pH of the solution within the optimal range of 6-7.[1] 4. Consider adding a small amount of an oxidizing agent, like hydrogen peroxide, during the initial dissolution step to re-oxidize any reduced gold, followed by its careful removal. |
| The yield of my purified crystals is very low. | 1. Incomplete precipitation or crystallization. 2. Using an excessive amount of solvent during recrystallization. 3. Loss of product during washing steps. | 1. Ensure the solution is sufficiently concentrated before inducing crystallization. Cooling the solution to a lower temperature (e.g., 1-5°C) can promote precipitation.[2] 2. Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. 3. Wash the crystals with a minimal amount of ice-cold solvent to reduce dissolution losses. |
| My purified product contains insoluble impurities. | These could be unreacted starting materials, side products, or dust and other environmental contaminants. | 1. Filter the hot, saturated solution during recrystallization before cooling to remove any insoluble matter. 2. Ensure the complete dissolution of the crude product in the hot solvent. |
| The crystals are very fine and difficult to filter. | Rapid crystallization due to sudden cooling or high supersaturation. | 1. Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, more easily filterable crystals. 2. Avoid agitating the solution during the initial stages of crystal growth. |
| How can I remove excess potassium cyanide (KCN) from my product? | Excess KCN is a common impurity from the synthesis process. | Recrystallization from water is an effective method for removing excess KCN, as K[Au(CN)₄] is significantly less soluble in cold water than KCN. |
| What are the common impurities in crude K[Au(CN)₄]? | Common impurities can include unreacted gold salts (e.g., HAuCl₄), excess potassium cyanide, potassium hydroxide, and other metal cyanides if the starting materials are not pure.[2] | Purification by recrystallization or precipitation is necessary to remove these impurities. |
Experimental Protocols
Important Safety Note: Potassium tetracyanoaurate(III) and all cyanide compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle all waste containing cyanide with extreme care and dispose of it according to your institution's hazardous waste disposal procedures.
Protocol 1: Purification by Recrystallization from Water
This is the most common and effective method for purifying crude potassium tetracyanoaurate(III).
Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add the crude potassium tetracyanoaurate(III) to a minimal amount of deionized water. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solution to prevent decomposition.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The slow cooling will promote the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove all traces of water.
Protocol 2: Purification by Precipitation
This method is useful for removing certain soluble impurities like potassium hydroxide.[2]
Methodology:
-
Dissolution: Dissolve the crude potassium tetracyanoaurate(III) in a suitable volume of deionized water at room temperature to form a concentrated solution.
-
Precipitation: Slowly add a water-miscible organic solvent in which K[Au(CN)₄] is insoluble, such as ethanol or isopropanol, to the stirred aqueous solution. The potassium tetracyanoaurate(III) will precipitate out of the solution.
-
Cooling: Cool the mixture in an ice bath to ensure complete precipitation.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it with the same solvent mixture used for precipitation, followed by a final wash with the pure organic solvent.
-
Drying: Dry the purified product in a desiccator under vacuum.
Quantitative Data
The following table summarizes typical data associated with the purification of potassium tetracyanoaurate(III). Note that actual yields and purity will vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Method | Typical Solvents | Reported Purity | Notes |
| Recrystallization | Water | > 99% | The most effective method for removing a wide range of impurities. |
| Precipitation | Water/Ethanol or Water/Isopropanol | Variable, typically > 98% | Useful for removing highly water-soluble impurities. |
| Commercially Available | N/A | Min. 95% to 99.95% (metals basis)[1][3] | Purity can vary significantly between suppliers. |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the purification of crude potassium tetracyanoaurate(III) and the decision-making process based on the observed issues.
References
Technical Support Center: K[Au(CN)4] Crystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the control of potassium tetracyanoaurate(III) (K[Au(CN)4]) crystal size during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for crystallizing K[Au(CN)4]?
A1: Common crystallization methods for K[Au(CN)4] include solvent evaporation, cooling crystallization, and anti-solvent precipitation. Solvent evaporation involves slowly removing the solvent from a saturated solution, allowing crystals to form. Cooling crystallization relies on the principle that the solubility of K[Au(CN)4] decreases as the temperature of the solution is lowered, leading to precipitation. Anti-solvent precipitation involves adding a solvent in which K[Au(CN)4] is insoluble to a solution of the compound, causing it to crystallize.
Q2: Why is controlling the crystal size of K[Au(CN)4] important?
A2: Controlling crystal size is crucial as it can significantly impact the material's physical and chemical properties. These properties include dissolution rate, bioavailability, and reactivity. For applications in drug development and materials science, consistent and controlled crystal size ensures product quality and performance.
Q3: What are the primary factors that influence the crystal size of K[Au(CN)4]?
A3: The primary factors influencing crystal size are the rate of supersaturation, temperature, cooling rate, solvent and anti-solvent choice, and the presence of additives or impurities.[1][2] Generally, slower crystallization processes favor the growth of larger crystals, while rapid processes lead to the nucleation of many small crystals.[2][3]
Troubleshooting Guide
Q: My K[Au(CN)4] crystals are too small. How can I increase their size?
A: To increase the crystal size of K[Au(CN)4], you should aim to slow down the crystallization process. This promotes crystal growth over nucleation. Here are several strategies:
-
Slower Cooling Rate: If you are using cooling crystallization, decrease the rate at which you cool the solution. A slower cooling rate maintains a lower level of supersaturation, which allows existing crystals to grow larger rather than forming many new small crystals.[1][2][3]
-
Slower Solvent Evaporation: For crystallization by evaporation, reduce the rate of solvent removal. This can be achieved by covering the crystallization vessel with a lid containing a few small holes or placing it in a controlled environment with lower airflow.
-
Seeding: Introduce a small number of pre-existing, high-quality "seed" crystals into the saturated solution at the beginning of the crystallization process. These seeds will act as templates for further growth, leading to larger crystals.
-
Reduce Supersaturation: Start with a solution that is just saturated or slightly supersaturated. High levels of supersaturation can lead to rapid, uncontrolled nucleation and the formation of small crystals.
Q: I am observing a wide distribution of crystal sizes in my product. How can I achieve a more uniform crystal size?
A: A narrow crystal size distribution is often desirable for consistent product performance. To achieve this, consider the following:
-
Controlled Cooling Profile: Implement a programmed, linear, or step-wise cooling profile instead of natural, uncontrolled cooling.[1] This helps to maintain a consistent level of supersaturation throughout the crystallization process.
-
Effective Agitation: Ensure consistent and gentle agitation of the solution. This helps to homogenize the concentration and temperature throughout the vessel, preventing localized areas of high supersaturation that can lead to secondary nucleation.
-
Use of Seeding: As mentioned previously, seeding can not only increase the average crystal size but also narrow the size distribution by providing a controlled number of nucleation sites.[1]
Q: The addition of an anti-solvent is producing a very fine precipitate instead of distinct crystals. What can I do?
A: The rapid formation of a fine precipitate upon anti-solvent addition is due to a sudden and large increase in supersaturation. To obtain larger crystals, try the following:
-
Slow Anti-solvent Addition: Add the anti-solvent very slowly and with vigorous stirring. This allows for gradual and controlled precipitation.
-
Localized Addition: Add the anti-solvent at a point of high agitation to ensure rapid mixing and prevent localized high supersaturation.
-
Temperature Control: In some cases, performing the anti-solvent addition at a slightly elevated temperature can increase solubility and slow down the precipitation rate, favoring crystal growth.
Quantitative Data Summary
The following table provides illustrative data on how different crystallization parameters can affect the crystal size of potassium salts. Please note that this data is hypothetical and intended to demonstrate general trends. Actual results for K[Au(CN)4] may vary and should be determined experimentally.
| Parameter | Condition A | Resulting Crystal Size (µm) | Condition B | Resulting Crystal Size (µm) | Principle |
| Cooling Rate | Fast (10°C/hour) | 50 - 150 | Slow (1°C/hour) | 500 - 1500 | Slower cooling reduces the rate of nucleation, allowing more time for crystal growth.[2][3] |
| Solvent Evaporation | Rapid (open beaker) | 20 - 100 | Slow (partially covered) | 300 - 1000 | Slower evaporation maintains a lower level of supersaturation. |
| Agitation Speed | High (400 RPM) | 100 - 300 | Low (100 RPM) | 400 - 1200 | High agitation can increase secondary nucleation and crystal breakage. |
| Additive (e.g., Citric Acid) | Absent | 200 - 800 | Present (100 mg/L) | 100 - 400 (modified habit) | Additives can inhibit the growth of certain crystal faces, leading to smaller sizes and different morphologies.[4] |
Experimental Protocols
Protocol 1: Control of K[Au(CN)4] Crystal Size by Slow Cooling Crystallization
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of K[Au(CN)4] in deionized water at an elevated temperature (e.g., 60°C). Ensure all solute has dissolved.
-
Filter the hot solution to remove any insoluble impurities.
-
-
Crystallization:
-
Transfer the saturated solution to a jacketed crystallization vessel equipped with a temperature controller and a stirrer.
-
Set the stirrer to a low speed (e.g., 60 RPM) to ensure gentle mixing.
-
Program the temperature controller to cool the solution from 60°C to 10°C at a slow, linear rate (e.g., 1°C/hour).
-
-
Crystal Harvesting:
-
Once the final temperature is reached, maintain it for 2-4 hours to allow for complete crystallization.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 2: Control of K[Au(CN)4] Crystal Size by Solvent-Antisolvent Precipitation
-
Solution Preparation:
-
Prepare a concentrated solution of K[Au(CN)4] in a suitable solvent (e.g., water).
-
-
Precipitation:
-
Place the K[Au(CN)4] solution in a vessel with a magnetic stirrer and begin stirring at a moderate speed.
-
Using a syringe pump or a dropping funnel, add a suitable anti-solvent (e.g., ethanol or isopropanol) to the solution at a slow and controlled rate (e.g., 1 mL/minute).
-
Continue stirring for 30 minutes after the anti-solvent addition is complete to ensure full precipitation.
-
-
Crystal Harvesting:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with the anti-solvent to remove any dissolved impurities.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the controlled crystallization of K[Au(CN)4].
Caption: Logical relationships between key parameters and crystal size in crystallization.
References
Technical Support Center: Potassium Gold(III) Tetracyanide Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of potassium gold(III) tetracyanide (K[Au(CN)₄]).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing potassium gold(III) tetracyanide?
A1: There are two primary methods for the synthesis of potassium gold(III) tetracyanide: the chemical method and the electrochemical method. The chemical method typically involves the reaction of a gold(III) salt, such as gold(III) chloride, with potassium cyanide.[1][2] The electrochemical method involves the anodic dissolution of gold metal in a potassium cyanide solution.[3]
Q2: Why is the purity of potassium gold(III) tetracyanide critical?
A2: The purity of potassium gold(III) tetracyanide is crucial for its primary application in electrolytic gold plating, particularly in the electronics and jewelry industries.[4][5] Impurities can adversely affect the quality, appearance, and performance of the gold plating, leading to issues such as poor adhesion, discoloration, and altered electrical conductivity.[3]
Q3: What are the main safety concerns when handling potassium gold(III) tetracyanide and its precursors?
A3: The primary safety concern is the high toxicity of cyanide compounds.[4][6] Exposure through ingestion, inhalation, or skin contact can be fatal.[7] When cyanide salts come into contact with acids, they release highly toxic hydrogen cyanide gas.[6] Some chemical synthesis routes may also involve explosive intermediates, such as gold fulminate.[3] It is imperative to work in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including double gloves, safety glasses, and a lab coat.[7]
Q4: What is a common cause of low product yield during synthesis?
A4: In the electrochemical method, a common cause of low yield is the passivation of the gold anode, where a non-conductive layer forms on the gold surface, slowing down or halting the dissolution process.[3] In chemical synthesis, incomplete reactions, side reactions, or loss of product during purification and isolation steps can contribute to low yields.
Q5: How can the final product be purified?
A5: Recrystallization is a common method for purifying potassium gold(III) tetracyanide. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution, leaving impurities behind.[1][8] Washing the crystals with a solvent in which the product is sparingly soluble can also help remove surface impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Electrochemical Method: Reaction slows down or stops over time; gold anode appears discolored or coated. | Passivation of the gold anode.[3] | 1. Potentiostatic Control: Operate at a controlled potential to maintain active dissolution.[3]2. Ultrasonic Agitation: Introduce ultrasonic waves to the electrolytic cell to dislodge any passivating layers.3. Pulse Electrolysis: Use a pulsed current or potential to disrupt the formation of the passivation layer.[9] |
| Chemical Method: Final product weight is significantly lower than theoretical yield. | 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Side Reactions: Formation of undesired gold-cyanide species or other byproducts.3. Loss during Workup: Product lost during filtration, washing, or transfer steps. | 1. Optimize Reaction Conditions: Increase reaction time or temperature, and monitor the reaction progress using appropriate analytical techniques.2. Control Stoichiometry: Ensure the correct molar ratios of reactants are used.[1]3. Improve Handling: Refine filtration and washing techniques to minimize product loss. |
| Both Methods: Low yield after crystallization. | Suboptimal Crystallization: The product remains dissolved in the mother liquor due to improper solvent choice or cooling procedure.[8] | 1. Solvent Selection: Ensure the chosen solvent has a significant difference in solubility for the product at high and low temperatures.2. Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals.[8]3. Reduce Super-saturation: If the solution is supersaturated, introduce a seed crystal to initiate crystallization. |
Issue 2: Product Discoloration (Off-white or Yellowish Product)
| Symptom | Potential Cause | Suggested Solution |
| Final crystalline product is not colorless or white. | 1. Metallic Impurities: Presence of other metals from the gold source or reactants.[3]2. Thermal Decomposition: Partial decomposition of the product during drying at excessive temperatures.3. Presence of Side Products: Co-precipitation of other gold-cyanide complexes or unreacted starting materials. | 1. High-Purity Starting Materials: Use high-purity gold and potassium cyanide.2. Recrystallization: Perform one or more recrystallization steps to remove impurities.[8]3. Controlled Drying: Dry the final product under vacuum at a mild temperature to prevent thermal decomposition. |
Issue 3: Difficulty in Filtration and Drying
| Symptom | Potential Cause | Suggested Solution |
| Filtration is very slow, and the resulting solid is difficult to dry. | Fine Crystal Size: Rapid precipitation or crystallization leads to the formation of very small crystals that clog the filter medium. | 1. Optimize Crystallization: Employ a slower cooling rate or use a solvent system that promotes the growth of larger crystals.[8]2. Slurry Aging: Hold the crystallized slurry at a constant temperature for a period to allow for crystal growth (Ostwald ripening). |
| The product remains sticky or oily after drying. | Residual Solvent: Incomplete removal of the crystallization or washing solvent. | 1. Appropriate Washing: Wash the crystals with a volatile solvent in which the product is insoluble to displace the high-boiling point crystallization solvent.2. Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. |
Experimental Protocols
Chemical Synthesis of Potassium Gold(III) Tetracyanide (Lab-Scale)
Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.
-
Preparation of Gold(III) Chloride Solution: Dissolve a known quantity of high-purity gold powder in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid) with gentle heating. After complete dissolution, carefully evaporate the solution to remove excess acids, yielding gold(III) chloride.
-
Reaction with Potassium Cyanide: Dissolve the gold(III) chloride in deionized water. In a separate container, prepare a solution of potassium cyanide in deionized water (a molar excess is typically required).
-
Formation of the Complex: Slowly add the potassium cyanide solution to the stirred gold(III) chloride solution. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.[10]
-
Crystallization and Isolation: After the reaction is complete, concentrate the solution by evaporation under reduced pressure. Cool the concentrated solution to induce crystallization of potassium gold(III) tetracyanide.
-
Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a volatile organic solvent like ethanol or acetone.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.
Electrochemical Synthesis of Potassium Gold(III) Tetracyanide (Lab-Scale)
Disclaimer: This procedure involves highly toxic materials and electrical hazards. It should only be performed by trained personnel.
-
Electrolyte Preparation: Prepare an aqueous solution of potassium cyanide of a specific concentration (e.g., 40 g/L).[3]
-
Cell Setup: Use a high-purity gold foil or bar as the anode and an inert material like platinum or stainless steel as the cathode. A two-compartment cell with a cation exchange membrane separating the anolyte and catholyte can improve efficiency by preventing the deposition of dissolved gold on the cathode.[9]
-
Electrolysis: Immerse the electrodes in the potassium cyanide solution and apply a controlled potential or current. Potentiostatic control is often preferred to prevent anode passivation.[3] The reaction should be carried out with stirring.
-
Product Formation: During electrolysis, the gold anode will dissolve to form tetracyanoaurate(III) ions in the anolyte.
-
Crystallization and Isolation: Once a sufficient concentration of the gold complex is achieved, the anolyte can be concentrated under reduced pressure and cooled to crystallize the product.
-
Purification and Drying: The crystals are collected, washed, and dried as described in the chemical synthesis protocol.
Visualizations
Experimental Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of K[Au(CN)₄].
Troubleshooting Logic for Low Product Purity
Caption: Decision tree for troubleshooting low product purity.
References
- 1. GB2558982A - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 2. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Cyanide Safety - 911Metallurgist [911metallurgist.com]
Validation & Comparative
A Comparative Guide to Gold Plating: K[Au(CN)₄] vs. K[Au(CN)₂]
For Researchers, Scientists, and Drug Development Professionals
In the realm of precision metal finishing, particularly for applications in research, electronics, and medical devices, the choice of gold plating solution is critical to achieving the desired deposit characteristics. Among the cyanide-based electrolytes, potassium tetracyanoaurate(III) (K[Au(CN)₄]) and potassium dicyanoaurate(I) (K[Au(CN)₂]) are two common sources of gold. This guide provides an objective comparison of their performance in electroplating applications, supported by available data and representative experimental protocols.
Executive Summary
Potassium dicyanoaurate(I) is the most widely employed gold salt in plating, offering versatility across alkaline, neutral, and acidic pH ranges. It is the foundation for both decorative and functional gold plating, including the production of "hard gold" alloys with enhanced wear resistance. In contrast, the use of potassium tetracyanoaurate(III) is less common and is typically reserved for specialized applications in strongly acidic plating baths. While direct comparative studies with extensive quantitative data are limited in publicly available literature, a clear distinction in their primary applications and operational conditions can be made.
Performance Comparison
The following table summarizes the key characteristics of plating baths prepared with K[Au(CN)₄] and K[Au(CN)₂].
| Feature | K[Au(CN)₄] (Tetracyanoaurate(III)) | K[Au(CN)₂] (Dicyanoaurate(I)) |
| Gold Oxidation State | +3 | +1 |
| Typical Bath pH | Strongly Acidic (pH < 3) | Alkaline, Neutral, or Acidic (pH 3-13) |
| Primary Application | Specialized high-purity, high-hardness plating | General-purpose decorative and functional plating |
| Bath Stability | Stable in strongly acidic solutions[1] | Good stability across a wide pH range |
| Plating Efficiency | Generally lower due to the 3-electron reduction | Generally higher due to the 1-electron reduction |
| Deposit Hardness | Can produce very hard, pure gold deposits | Can be alloyed to produce "hard gold" (e.g., with Co, Ni) |
| Throwing Power | Information not widely available | Generally good, can be optimized with additives |
| Common Use Cases | Applications requiring dense, non-porous deposits | Connectors, printed circuit boards, jewelry, medical implants |
Experimental Protocols
Detailed experimental protocols for gold plating can vary significantly based on the specific application and desired deposit properties. The following are representative protocols for preparing and operating plating baths with each compound.
Protocol 1: Strongly Acidic Hard Gold Plating with K[Au(CN)₄]
This protocol is designed for producing a hard, bright gold deposit from a strongly acidic electrolyte.
-
Bath Composition:
-
Potassium Tetracyanoaurate(III) (K[Au(CN)₄]): 1-10 g/L (as Au)
-
Conducting Salts (e.g., Potassium Sulfate): 50-100 g/L
-
pH Adjuster (e.g., Sulfuric Acid or Phosphoric Acid): To achieve pH < 3[1]
-
Brighteners/Additives: As required for specific finish
-
-
Operating Conditions:
-
Temperature: 50-70 °C
-
Current Density: 1-5 A/dm²
-
Agitation: Moderate to vigorous (mechanical or air)
-
Anode: Platinized titanium
-
-
Procedure:
-
The plating tank is filled with deionized water and heated to the operating temperature.
-
The conducting salts are dissolved, followed by the potassium tetracyanoaurate(III).
-
The pH is carefully adjusted using sulfuric or phosphoric acid.
-
The substrate to be plated is properly cleaned and activated.
-
The substrate is immersed in the plating bath, and the specified current density is applied for the required duration to achieve the desired thickness.
-
Post-plating, the substrate is thoroughly rinsed with deionized water and dried.
-
Protocol 2: Neutral to Acidic Hard Gold Plating with K[Au(CN)₂]
This protocol is typical for electronic applications where a hard, wear-resistant gold finish is required.
-
Bath Composition:
-
Potassium Dicyanoaurate(I) (K[Au(CN)₂]): 2-15 g/L (as Au)
-
Alloying Metal Salt (e.g., Cobalt or Nickel Sulfate): 0.5-5 g/L
-
Conducting/Buffering Salts (e.g., Citrates, Phosphates): 50-150 g/L
-
pH Adjuster (e.g., Citric Acid, Potassium Hydroxide): To achieve pH 4-7
-
-
Operating Conditions:
-
Temperature: 30-60 °C
-
Current Density: 0.5-2 A/dm²
-
Agitation: Moderate (mechanical)
-
Anode: Platinized titanium or stainless steel
-
-
Procedure:
-
The plating bath is prepared by dissolving the buffering and conducting salts in heated deionized water.
-
The potassium dicyanoaurate(I) and the alloying metal salt are then added.
-
The pH is adjusted to the desired range.
-
The pre-cleaned and activated substrate is made the cathode in the plating cell.
-
Electroplating is carried out at the specified temperature and current density.
-
The plated part is rinsed and dried.
-
Logical Workflow for Plating Solution Selection
The choice between K[Au(CN)₄] and K[Au(CN)₂] is primarily dictated by the required acidity of the plating bath and the desired properties of the gold deposit. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate gold cyanide complex.
Signaling Pathway in Electrodeposition
The fundamental process of gold deposition from either complex involves the reduction of gold ions at the cathode. The overall reaction is influenced by the composition of the electrolyte and the applied potential.
Caption: Simplified pathway of gold deposition at the cathode.
References
A Comparative Guide to Alternative Gold Precursors for Researchers
For scientists and professionals in drug development and materials science, the choice of a gold precursor is a critical decision that influences the outcome of applications ranging from electroplating to nanoparticle synthesis. While potassium tetracyanoaurate(III) has been a long-standing staple, safety, environmental, and specific performance requirements have driven the exploration of viable alternatives. This guide provides an objective comparison of prominent alternative gold precursors, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates key alternative gold precursors to the highly toxic potassium tetracyanoaurate(III), focusing on their performance in electroplating and nanoparticle synthesis. For electroplating, gold(I) sulfite and thiosulfate-sulfite complexes emerge as leading cyanide-free alternatives, offering comparable deposit properties with significantly improved safety profiles. In the realm of nanoparticle synthesis, chloroauric acid is the most prevalent and well-characterized alternative, providing excellent control over nanoparticle size and morphology. While direct quantitative comparisons across all performance metrics are challenging due to variations in experimental conditions across studies, this guide synthesizes available data to offer a clear comparative overview.
Comparison of Gold Precursors for Electroplating
The primary alternatives to cyanide-based gold plating baths are formulations based on gold(I) sulfite and thiosulfate-sulfite complexes. These non-cyanide electrolytes offer a significant reduction in toxicity and are more compatible with photoresists used in microfabrication.[1][2]
| Performance Metric | Potassium Aurocyanide (KAu(CN)₂) | Gold(I) Sulfite ([Au(SO₃)₂]³⁻) | Gold(I) Thiosulfate-Sulfite |
| Plating Rate | High (e.g., 3.27 µm/hr)[3] | Moderate to High (e.g., 8 µm/hour)[4] | Lower (e.g., 0.41 µm/hr)[3] |
| Deposit Hardness (Knoop) | 60-70 (soft gold)[5] | 60-70 (soft gold, without brighteners)[5] | Can be influenced by sulfur content[6] |
| Bath Stability | Exceptionally stable (log β ≈ 38)[1] | Less stable than cyanide, prone to decomposition[7] | Generally stable, especially at near-neutral pH[8] |
| Throwing Power | Good | Generally better than cyanide baths[9] | Good |
| Photoresist Compatibility | Poor, attacks photoresists[1] | Good[10] | Good[8] |
| Toxicity | High (releases free cyanide)[1] | Low | Low |
Comparison of Gold Precursors for Nanoparticle Synthesis
For the synthesis of gold nanoparticles (AuNPs), chloroauric acid (HAuCl₄) is the most widely used and studied precursor, particularly in the context of the Turkevich method.[11][12] Gold(I) halides have also been explored as alternatives that do not require a separate reducing agent.[13]
| Performance Metric | Potassium Tetracyanoaurate(III) (KAu(CN)₄) | Chloroauric Acid (HAuCl₄) | Gold(I) Chloride (AuCl) |
| Particle Size Control | Less commonly used, data limited[4] | Excellent, tunable by varying reagent ratios[11] | Good, with narrow size distribution[13] |
| Synthesis Method | Requires strong reducing agents | Versatile, commonly used with citrate (Turkevich)[11] | Thermolysis in the presence of alkylamines[13] |
| Reaction Kinetics | Data limited | Well-characterized, influenced by pH and temperature[11] | Slower decomposition leads to controlled growth[13] |
| Purity of Nanoparticles | Potential for cyanide contamination | High purity achievable | High purity achievable |
| Precursor Cost & Availability | Less common for synthesis | Readily available and relatively inexpensive | Less common and potentially more expensive |
Experimental Protocols
Gold Electroplating from a Sulfite Bath
This protocol is a generalized procedure based on common practices for cyanide-free gold electroplating.
Objective: To deposit a thin film of gold onto a substrate using a gold(I) sulfite electrolyte.
Materials:
-
Gold(I) sulfite plating solution (e.g., containing ammonium gold sulfite)[14]
-
Substrate to be plated (e.g., copper or nickel-plated material)
-
Platinized titanium anode
-
Beaker or plating tank
-
DC power supply
-
Hot plate with magnetic stirrer
-
Deionized water
-
Cleaning and activation solutions (e.g., acetone, dilute sulfuric acid)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, followed by rinsing with deionized water. Activate the surface by dipping in a dilute acid solution (e.g., 10% H₂SO₄) and rinse again with deionized water.
-
Bath Preparation: Heat the gold sulfite plating solution to the desired operating temperature (typically 50-60°C) with gentle stirring.[14]
-
Electroplating: Immerse the cleaned substrate (cathode) and the platinized titanium anode into the plating bath.
-
Apply Current: Connect the electrodes to the DC power supply and apply a constant current density (e.g., 0.2-0.4 A/dm²).[4]
-
Plating Duration: Continue plating for the time required to achieve the desired thickness. The plating rate will depend on the specific bath composition and operating parameters.
-
Post-treatment: After plating, remove the substrate, rinse thoroughly with deionized water, and dry.
Gold Nanoparticle Synthesis via the Turkevich Method
This protocol describes the synthesis of gold nanoparticles using chloroauric acid as the precursor and sodium citrate as the reducing and capping agent.[11][15]
Objective: To synthesize colloidal gold nanoparticles with a controlled size.
Materials:
-
Chloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (38.8 mM)
-
Round-bottom flask with a condenser
-
Heating mantle with magnetic stirrer
-
All glassware must be scrupulously cleaned, for example, with aqua regia.[15]
Procedure:
-
Setup: Add 100 mL of the 1 mM HAuCl₄ solution to the round-bottom flask and bring it to a rolling boil with vigorous stirring.[15]
-
Reduction: To the boiling solution, quickly add 10 mL of the 38.8 mM trisodium citrate solution.[15]
-
Color Change: The solution will undergo a series of color changes, typically from a pale yellow to a deep red, indicating the formation of gold nanoparticles.
-
Reaction Completion: Continue heating and stirring for an additional 15-30 minutes to ensure the reaction is complete.[15]
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Storage: The resulting colloidal gold solution can be stored in a dark bottle at 4°C.
Visualizing the Processes and Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the key workflows and a relevant biological signaling pathway.
Gold Nanoparticles and Cellular Signaling
Gold nanoparticles are increasingly being investigated for their potential in drug delivery and cancer therapy. One of the ways they can exert their biological effects is by modulating cellular signaling pathways. For instance, studies have shown that gold nanoparticles can activate the p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in cellular processes like differentiation, inflammation, and apoptosis.[16][17]
Conclusion
The selection of a gold precursor has significant implications for the performance, safety, and cost-effectiveness of a given application. For electroplating, gold(I) sulfite and thiosulfate-sulfite complexes offer safer and more compatible alternatives to traditional cyanide-based precursors, with some trade-offs in plating rate and bath stability. For the burgeoning field of nanotechnology, chloroauric acid remains the precursor of choice for the synthesis of gold nanoparticles due to its versatility and the high degree of control it offers over the final product's properties. As research continues, a deeper understanding of the reaction mechanisms and performance characteristics of these alternative precursors will undoubtedly lead to further innovations and broader adoption in scientific and industrial settings.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. [PDF] Non-Cyanide Electrolytes for Gold Plating – A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sterc.org [sterc.org]
- 6. Gold nanoparticles stimulate differentiation and mineralization of primary osteoblasts through the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy | Semantic Scholar [semanticscholar.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 10. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 12. mocedes.org [mocedes.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Synthesized K[Au(CN)₄] via Titration and Alternative Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized potassium tetracyanoaurate(III) (K[Au(CN)₄]) is paramount for its application in research and various industrial processes, including as a precursor in the synthesis of gold-based pharmaceuticals and catalysts. This guide provides a comprehensive comparison of the traditional iodometric titration method with modern instrumental techniques—Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)—for the purity validation of K[Au(CN)₄].
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on various factors, including the required accuracy, precision, sample throughput, cost, and the nature of potential impurities. Below is a summary of the key performance characteristics of the discussed methods for the determination of gold content in K[Au(CN)₄].
| Parameter | Iodometric Titration | Flame Atomic Absorption Spectrometry (FAAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Redox titration of Au(III) | Atomic absorption of light by ground-state atoms | Emission of light by excited atoms in a plasma |
| Gold Content Range | Typically for major constituent analysis (>1%) | 0.3 - 10.0 µg/mL in solution[1] | 0.005 - 50 mg/L in solution |
| Accuracy | Good to excellent, dependent on endpoint detection | Good, can be affected by matrix interferences | Excellent, often considered a reference method |
| Precision (RSD) | < 1% | 1-5%[2] | < 2% |
| Selectivity | Susceptible to interference from other oxidizing/reducing agents and certain metal ions | Good, but can be affected by spectral and chemical interferences | Excellent, with high resolution optics to minimize spectral interferences |
| Sample Throughput | Low to moderate | High | High |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Common Impurities Detected | Does not directly detect impurities | Can quantify metallic impurities | Can simultaneously quantify a wide range of metallic impurities |
Experimental Protocols
Iodometric Titration for Gold(III) Content
This method involves the reduction of Au(III) to Au(I) by iodide ions, with the subsequent titration of the liberated iodine using a standardized sodium thiosulfate solution.
Reaction Principle: [Au(CN)₄]⁻ + 2I⁻ → [Au(CN)₂]⁻ + I₂ + 2CN⁻ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Workflow:
References
A Comparative Analysis of Tetracyanoaurate(III) Salts: Influence of the Cation on Physicochemical and Biological Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and potential applications of [Au(CN)₄]⁻ salts with various counter-ions.
The tetracyanoaurate(III) anion, [Au(CN)₄]⁻, is a versatile building block in coordination chemistry and holds potential in various scientific and technological fields, including drug development and catalysis. The properties of salts containing this anion are significantly influenced by the nature of the counter-cation. This guide provides a comparative overview of [Au(CN)₄]⁻ salts with different cations, summarizing key quantitative data, detailing experimental protocols for their synthesis and characterization, and visualizing relevant experimental workflows.
Comparative Data of [Au(CN)₄]⁻ Salts
The choice of cation can dramatically alter the supramolecular structure and, consequently, the bulk properties of tetracyanoaurate(III) salts. Cations capable of forming hydrogen bonds can induce intermolecular Au···NC interactions, leading to the formation of extended networks. In contrast, large, non-interacting cations tend to keep the [Au(CN)₄]⁻ anions well-separated.[1] This structural variability has a direct impact on properties such as solubility, stability, and crystal packing.
| Cation | Formula | Crystal System | Key Structural Features | Reference |
| Tetraphenylphosphonium | [P(C₆H₅)₄][Au(CN)₄] | Monoclinic | Distorted square-planar [Au(CN)₄]⁻ anions. | |
| AsPh₄⁺ | [AsPh₄][Au(CN)₄] | Well-separated [Au(CN)₄]⁻ anions with no Au-Au or Au···NC interactions.[1] | [1] | |
| (n)Bu₄N⁺ | [(n)Bu₄N][Au(CN)₄] | Well-separated [Au(CN)₄]⁻ anions.[1] | [1] | |
| N(PPh₃)₂⁺ | [N(PPh₃)₂][Au(CN)₄] | Isolated [Au(CN)₄]⁻ anions.[1] | [1] | |
| [Co(1,10-phenanthroline)₃]²⁺ | [Co(phen)₃][Au(CN)₄]₂ | Separated [Au(CN)₄]⁻ anions.[1] | [1] | |
| [Mn(2,2';6',2''-terpyridine)₂]²⁺ | [Mn(terpy)₂][Au(CN)₄]₂ | Isolated [Au(CN)₄]⁻ anions.[1] | [1] | |
| trans-[Co(en)₂Cl₂]⁺ | trans-[Co(en)₂Cl₂][Au(CN)₄] | Layered supramolecular structure with Au-CN···H-N hydrogen bonding and weak Au···NC interactions, forming a 2-D (4,4) network.[1] | [1] | |
| [Co(NH₃)₆]³⁺ | [Co(NH₃)₆][Au(CN)₄]₃·(H₂O)₄ | Structure similar to the trans-[Co(en)₂Cl₂]⁺ salt with a 2-D network of [Au(CN)₄]⁻ units.[1] | [1] | |
| [Ni(en)₃]²⁺ | [Ni(en)₃][Au(CN)₄]₂ | Formation of 1-D chains of [Au(CN)₄]⁻ anions facilitated by intermolecular Au···NC interactions.[1] | [1] | |
| [1,4-diazabicyclo[2.2.2]octane-H]⁺ | [DABCO-H][Au(CN)₄] | 2-D (4,4) net of cations and anions formed through hydrogen bonding and coordination of the unprotonated amine to the gold center.[1] | [1] |
Experimental Protocols
General Synthesis of [Au(CN)₄]⁻ Salts
A common method for the synthesis of various tetracyanoaurate(III) salts involves a metathesis reaction, where a soluble salt of the desired cation is reacted with a soluble tetracyanoaurate salt, such as K[Au(CN)₄]. The choice of solvent is crucial and depends on the solubility of the reactants and the product.
Example Protocol for the Synthesis of a Generic [Cation][Au(CN)₄] Salt:
-
Preparation of Reactant Solutions:
-
Dissolve one molar equivalent of K[Au(CN)₄] in a minimal amount of a suitable solvent (e.g., water, ethanol, or acetonitrile).
-
Dissolve one molar equivalent of the salt of the desired cation (e.g., [Cation]Cl or [Cation]Br) in a minimal amount of the same or a miscible solvent.
-
-
Reaction:
-
Slowly add the cation salt solution to the K[Au(CN)₄] solution with constant stirring.
-
The formation of a precipitate indicates the formation of the desired [Cation][Au(CN)₄] salt, driven by its lower solubility compared to the starting materials and the byproduct (e.g., KCl).
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the precipitate with the reaction solvent to remove any unreacted starting materials and byproducts.
-
Further wash with a low-boiling point solvent (e.g., diethyl ether) to facilitate drying.
-
Dry the product under vacuum.
-
The following diagram illustrates the general workflow for the synthesis and characterization of [Au(CN)₄]⁻ salts.
Caption: General workflow for the synthesis and characterization of [Au(CN)₄]⁻ salts.
Characterization Techniques
The synthesized salts are typically characterized by a variety of analytical techniques to confirm their identity and purity.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational frequencies of the C≡N triple bond in the [Au(CN)₄]⁻ anion. The position of the ν(CN) band can provide information about the coordination environment of the cyanide ligands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic salts, ¹³C and ¹⁵N NMR spectroscopy can be employed to probe the electronic environment of the cyanide groups.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these salts, revealing details about bond lengths, bond angles, and intermolecular interactions.
-
Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound, confirming its stoichiometry.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the salts and identify any phase transitions or decomposition processes.
Potential Applications in Drug Development
While the direct therapeutic application of [Au(CN)₄]⁻ salts is not extensively documented, their constituent components and structural motifs suggest potential avenues for exploration in drug development. Gold-containing compounds have a long history in medicine, particularly in the treatment of rheumatoid arthritis. The cyanide ligand, while toxic in its free form, is stabilized within the coordination sphere of the gold atom. The diverse structural chemistry enabled by different cations could be exploited to design compounds with specific physical properties, such as solubility and stability, which are critical for drug delivery and formulation.[2] Furthermore, gold complexes are being investigated as potential anticancer agents, and the ability to tune the properties of [Au(CN)₄]⁻ salts by varying the cation could be a valuable tool in the rational design of new therapeutic agents.
The following diagram illustrates a hypothetical logical relationship for considering [Au(CN)₄]⁻ salts in a drug development context.
Caption: Logical relationship for evaluating [Au(CN)₄]⁻ salts in drug development.
Conclusion
The properties of [Au(CN)₄]⁻ salts are intricately linked to the nature of the counter-cation. By carefully selecting the cation, it is possible to control the supramolecular architecture and tune the physicochemical properties of these compounds. This guide provides a foundational understanding for researchers interested in exploring the potential of tetracyanoaurate(III) salts in various applications, including materials science and the development of new therapeutic agents. Further research into the quantitative structure-activity relationships and biological activities of a wider range of [Au(CN)₄]⁻ salts is warranted to fully unlock their potential.
References
A Comparative Guide to Experimental and Theoretical Raman Spectra of Tetracyanoaurate(III)
For researchers, scientists, and professionals in drug development, understanding the vibrational properties of complex ions is crucial for characterizing molecular structures and interactions. This guide provides a detailed comparison of the experimental and theoretically predicted Raman spectra of the tetracyanoaurate(III) anion, [Au(CN)₄]⁻, a square planar complex of significant interest.
Data Presentation: A Side-by-Side Look at Vibrational Modes
| Vibrational Mode | Symmetry | Experimental Frequency (Aqueous Solution, cm⁻¹) | Experimental Frequency (Solid K[Au(CN)₄], cm⁻¹) | Description of Vibrational Motion |
| ν₁ | A₁g | 2207 | 2209 | Symmetric C≡N stretching |
| ν₂ | A₁g | 459 | 464 | Symmetric Au-C stretching |
| ν₃ | B₁g | Not Observed | 2198 | Asymmetric C≡N stretching |
| ν₄ | B₁g | 450 | 455 | Asymmetric Au-C stretching |
| ν₅ | B₂g | Not Observed | 422 | In-plane Au-C-N bending |
| ν₆ | E₉ | Not Observed | (110) | In-plane C-Au-C bending |
Note: Some weaker or depolarized bands observed in the solid state are not listed. The E₉ mode is Raman active but often weak and difficult to observe.
Experimental and Theoretical Methodologies
A comprehensive understanding of the data requires insight into the methods used to obtain it.
Experimental Protocol: Raman Spectroscopy of K[Au(CN)₄]
The experimental data presented here is primarily derived from conventional Raman spectroscopy performed on aqueous solutions of potassium tetracyanoaurate(III) and on solid, crystalline K[Au(CN)₄].
-
Sample Preparation : For aqueous solutions, a known concentration of K[Au(CN)₄] is dissolved in water. For solid-state measurements, a crystalline sample of K[Au(CN)₄] is used.
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) is utilized. The scattered light is collected and passed through a monochromator to separate the Raman scattered photons by wavelength.
-
Data Acquisition : The intensity of the scattered light is measured as a function of the energy difference (Raman shift) from the excitation laser line. This provides the Raman spectrum, where peaks correspond to the vibrational modes of the molecule.
-
Polarization Measurements : For solution-phase spectra, polarization studies are conducted to distinguish between totally symmetric (polarized) and non-totally symmetric (depolarized) vibrations, aiding in the assignment of the observed bands to specific symmetry species.
Theoretical Protocol: Computational Raman Spectroscopy (Density Functional Theory)
Theoretical Raman spectra are typically calculated using quantum chemical methods, with Density Functional Theory (DFT) being a prevalent approach for molecules of this size and complexity.
-
Model Building : The initial step involves building a 3D model of the [Au(CN)₄]⁻ anion. For this ion, a square planar geometry (D₄h point group) is the starting point.
-
Geometry Optimization : The electronic structure and geometry of the molecule are optimized to find the lowest energy conformation. This is a critical step as the accuracy of the calculated vibrational frequencies is highly dependent on the accuracy of the optimized geometry.
-
Frequency Calculation : Once the geometry is optimized, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies.
-
Raman Activity : The Raman intensities are calculated from the derivatives of the molecular polarizability with respect to the normal mode coordinates. Only vibrations that lead to a change in the polarizability of the molecule are Raman active.
-
Functional and Basis Set Selection : The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set, which describes the atomic orbitals. For a heavy element like gold, relativistic effects may also need to be considered.
Workflow for Comparing Experimental and Theoretical Raman Spectra
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and theoretical Raman spectral data.
Performance Showdown: K[Au(CN)₄] in Acidic vs. Neutral Gold Plating Baths
A comparative analysis of potassium tetracyanoaurate(III) performance in different pH environments reveals distinct advantages and trade-offs for researchers and professionals in drug development and scientific fields. While acidic baths generally favor the formation of hard, wear-resistant gold alloys, neutral baths are the preferred choice for high-purity, soft gold deposits suitable for delicate substrates.
The choice between acidic and neutral plating baths for gold electrodeposition using potassium tetracyanoaurate(III) (K[Au(CN)₄]) is a critical decision that significantly influences the final properties of the deposited gold layer. The pH of the electrolyte solution acts as a master variable, dictating factors such as the stability of the gold complex, the potential for co-deposition of alloying metals, and the ultimate purity and physical characteristics of the gold coating.
Generally, acidic gold plating baths, operating at a pH range of 3.0 to 6.0, are leveraged for their ability to produce hard and bright gold deposits.[1] This is often achieved by introducing salts of other metals, such as cobalt or nickel, which can be co-deposited with the gold to enhance its hardness and wear resistance. The acidic environment is conducive to this alloy formation. Notably, the Au(III) complex in K[Au(CN)₄] exhibits greater stability in acidic conditions compared to the more common Au(I) complex, K[Au(CN)₂], which is prone to decomposition at a pH below 3.5.[2]
In contrast, neutral gold plating solutions, with a pH between 6.0 and 8.0, are the go-to for applications demanding high-purity gold.[1] These baths are particularly well-suited for plating on sensitive substrates like ceramics or plastics, as the neutral environment minimizes the risk of chemical attack.[1] The deposits from neutral baths are typically softer and have a fine-grained structure, which can be tailored to produce finishes ranging from matte to bright.
Quantitative Performance Comparison
While direct, comprehensive quantitative data comparing K[Au(CN)₄] in acidic versus neutral baths is limited in publicly available literature, the following table summarizes the expected performance characteristics based on established principles of gold electroplating.
| Performance Metric | Acidic Bath (pH 3.0 - 6.0) | Neutral Bath (pH 6.0 - 8.0) |
| Deposit Purity | Typically lower due to alloy co-deposition (e.g., with Co, Ni) | High purity (up to 99.999%)[1] |
| Deposit Hardness | High (Hard Gold) | Low (Soft Gold) |
| Deposition Rate | Generally higher | Generally lower |
| Current Efficiency | Can be lower due to hydrogen evolution, especially at very low pH | Generally higher |
| Deposit Appearance | Bright, lustrous | Matte to bright, depending on formulation |
| Bath Stability | Good for Au(III) complexes | Good |
| Substrate Compatibility | May be corrosive to some base metals | Excellent for delicate and sensitive substrates[1] |
| Typical Applications | Wear-resistant coatings, electrical contacts | Semiconductor fabrication, bonding applications, plating on plastics |
Experimental Protocols
Preparation of Plating Baths
Acidic Gold Plating Bath:
-
Dissolve a specified concentration of K[Au(CN)₄] in deionized water.
-
Add a conducting salt, such as potassium citrate or phosphate.
-
If required for hard gold plating, add a salt of the alloying metal (e.g., cobalt sulfate).
-
Adjust the pH to the desired acidic range (e.g., 4.5) using a suitable acid (e.g., citric acid or phosphoric acid).
-
Bring the solution to the final volume with deionized water.
Neutral Gold Plating Bath:
-
Dissolve a specified concentration of K[Au(CN)₄] in deionized water.
-
Add a buffering agent and conducting salt, such as a mixture of potassium phosphate monobasic and dibasic.
-
Adjust the pH to the desired neutral range (e.g., 7.0) using potassium hydroxide or phosphoric acid.
-
Bring the solution to the final volume with deionized water.
Electrodeposition Process
-
Use a standard two-electrode or three-electrode electrochemical cell.
-
The cathode (substrate to be plated) should be a properly cleaned and prepared material (e.g., copper coupon).
-
The anode can be a platinized titanium mesh or a stainless steel plate.
-
Maintain the bath at a constant temperature (e.g., 50-60°C) and with consistent agitation.
-
Apply a constant current density (e.g., 1 A/dm²) for a specified duration to achieve the desired deposit thickness.
Performance Analysis
-
Current Efficiency: Determined by comparing the actual weight of the deposited gold with the theoretical weight calculated using Faraday's laws of electrolysis.
-
Deposition Rate: Calculated by measuring the thickness of the deposit (e.g., using X-ray fluorescence or cross-sectional analysis) and dividing by the plating time.
-
Deposit Hardness: Measured using a microhardness tester (e.g., Knoop or Vickers).
-
Deposit Purity: Analyzed using techniques such as X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Porosity: Assessed using standard tests, such as the nitric acid vapor test.
-
Bath Stability: Monitored by periodically analyzing the gold concentration and pH of the bath over time and after a certain number of plating cycles.
Visualizing the Plating Workflow
The logical workflow for comparing the performance of K[Au(CN)₄] in acidic versus neutral plating baths can be visualized as follows.
Caption: Workflow for comparing acidic and neutral K[Au(CN)₄] plating.
Logical Relationship of Bath pH and Deposit Properties
The pH of the plating bath has a direct and significant impact on the resulting properties of the gold deposit. This relationship can be illustrated as a signaling pathway.
Caption: Influence of bath pH on gold deposit properties.
References
Cytotoxicity of K[Au(CN)₄]: A Comparative Guide for Researchers
A detailed analysis of the cytotoxic potential of potassium tetracyanoaurate(III) (K[Au(CN)₄]) in comparison to other notable gold-based compounds reveals significant data gaps for K[Au(CN)₄] in academic literature, alongside a wealth of information for other gold complexes used in therapeutic research. This guide provides a comprehensive overview of the available data, detailed experimental protocols, and insights into the mechanisms of action to inform future research and drug development in the field of metallodrugs.
In contrast, numerous studies have quantified the cytotoxic effects of other gold(I) and gold(III) compounds, demonstrating their potential as anticancer agents. These compounds often exhibit cytotoxicity in the micromolar to nanomolar range against various cancer cell lines.
Comparative Cytotoxicity of Gold Compounds
To provide a clear comparison, the following tables summarize the reported IC50 values for several gold compounds against various cancer cell lines. It is important to note the absence of K[Au(CN)₄] from these direct comparative studies.
Table 1: IC50 Values of Selected Gold(I) and Gold(III) Compounds in Ovarian Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Auranofin | A2780 | 0.7 ± 0.1 | --INVALID-LINK-- |
| Au₂Phen₂ | A2780 | 0.4 ± 0.05 | --INVALID-LINK-- |
| Au(NHC)₂ | A2780 | 1.5 ± 0.2 | --INVALID-LINK-- |
| Cisplatin | A2780 | 1.2 ± 0.1 | --INVALID-LINK-- |
Table 2: IC50 Values of Selected Gold Compounds in Other Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gold(III) porphyrin 1a | HONE1 | Nasopharyngeal Carcinoma | ~0.8 | --INVALID-LINK-- |
| Complex 20 (Gold III) | A549 | Lung Cancer | ~0.25 | --INVALID-LINK-- |
| Auranofin | HCT116 | Colorectal Cancer | ~0.2 | --INVALID-LINK-- |
| Cisplatin | A549 | Lung Cancer | ~1.0 | --INVALID-LINK-- |
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is fundamental in drug discovery. The following are detailed protocols for two commonly used assays, the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][5]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[1][2][6][7]
Signaling Pathways in Gold Compound-Induced Cytotoxicity
Gold compounds are known to induce cell death primarily through apoptosis. The underlying mechanisms often involve the induction of oxidative stress and targeting of mitochondria.
Apoptosis Signaling Pathway
Gold compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[8][9][10]
Caption: General overview of extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of a novel compound involves a series of in vitro assays to determine its efficacy and preliminary mechanism of action.
Caption: A typical workflow for in vitro cytotoxicity assessment.
References
- 1. biosynth.com [biosynth.com]
- 2. schuetz-dental.de [schuetz-dental.de]
- 3. researchgate.net [researchgate.net]
- 4. Acute cyanide Intoxication: A rare case of survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium tetracyanoaurate(III) | 14263-59-3 | FP55070 [biosynth.com]
- 6. Cytotoxic effects of gold(III) complexes on established human tumor cell lines sensitive and resistant to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
- 10. Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalytic Activity: A Comparative Guide to Gold Nanoparticles Derived from K[Au(CN)₄] and Other Precursors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthesis and catalytic performance of gold nanoparticles (AuNPs), with a special focus on those derived from potassium tetracyanoaurate(III) (K[Au(CN)₄]). While AuNPs synthesized from chloroauric acid (HAuCl₄) are widely studied and benchmarked, this guide addresses the less-documented yet potentially significant cyanide-based synthesis routes.
The catalytic prowess of gold nanoparticles is a cornerstone of modern nanomaterial research, with applications ranging from environmental remediation to advanced pharmaceutical synthesis. The choice of the gold precursor is a critical parameter that dictates the final properties of the nanoparticles, including their size, morphology, and, consequently, their catalytic efficiency. This guide delves into the synthesis of AuNPs from the cyanide complex K[Au(CN)₄] and compares their potential catalytic activity against the well-established benchmarks of HAuCl₄-derived nanoparticles.
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by a reducing agent like sodium borohydride (NaBH₄) serves as a standard model reaction to evaluate the catalytic performance of metallic nanoparticles. The reaction is easily monitored by UV-Vis spectroscopy, allowing for the calculation of kinetic parameters that serve as a reliable metric for comparison.
Synthesis Protocols: From Cyanide and Chloride Precursors
The synthesis methodology is a key determinant of the resulting nanoparticles' catalytic activity. Below are detailed protocols for the synthesis of gold nanoparticles from both a cyanide-based precursor and the more common chloroauric acid.
Experimental Protocol 1: Synthesis of Gold Nanocrystals from a Cyanide Precursor (K[Au(CN)₂])
This protocol is adapted from a sonochemical method which allows for the formation of gold nanocrystals. While the original user request specified K[Au(CN)₄], a detailed protocol for nanoparticle synthesis with catalytic data is more readily available for the related dicyanoaurate(I) complex, K[Au(CN)₂]. This method yields nanocrystals that assemble into larger structures.
Materials:
-
Potassium dicyanoaurate(I) (K[Au(CN)₂])
-
Ascorbic acid (AA)
-
Poly(ethylene glycol) (PEG 400)
-
Deionized water
Procedure:
-
Prepare a solution of K[Au(CN)₂] in PEG 400.
-
Prepare a separate aqueous solution of ascorbic acid.
-
Mix the K[Au(CN)₂] solution with the ascorbic acid solution under ultrasonication.
-
Continue sonication at a controlled temperature until a color change indicates the formation of gold nanoparticles.
-
The morphology of the resulting nanoparticle assemblies can be tuned by adjusting the ratio of K[Au(CN)₂] to ascorbic acid.
-
The synthesized nanoparticles can be isolated by centrifugation and washed with deionized water.
Experimental Protocol 2: Synthesis of Gold Nanoparticles from Chloroauric Acid (HAuCl₄)
This is a widely used method for producing spherical gold nanoparticles with tunable sizes, which are then often used for catalytic studies.
Materials:
-
Chloroauric acid trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a dilute aqueous solution of HAuCl₄.
-
Separately, prepare a fresh, ice-cold aqueous solution of NaBH₄.
-
Under vigorous stirring, rapidly inject the NaBH₄ solution into the HAuCl₄ solution.
-
A color change to ruby red indicates the formation of gold nanoparticles.
-
The size of the nanoparticles can be controlled by varying the molar ratio of NaBH₄ to HAuCl₄.[1]
-
The resulting colloidal suspension can be used directly for catalytic tests or supported on a solid matrix like alumina.[1]
Catalytic Activity Benchmark: The Reduction of 4-Nitrophenol
The following protocol outlines the standard procedure for evaluating the catalytic activity of gold nanoparticles using the reduction of 4-nitrophenol as a model reaction.
Experimental Protocol 3: Catalytic Reduction of 4-Nitrophenol
Procedure:
-
In a quartz cuvette, mix an aqueous solution of 4-nitrophenol with a freshly prepared aqueous solution of sodium borohydride (in large excess). The solution will turn yellow due to the formation of the 4-nitrophenolate ion.[2]
-
Record the initial UV-Vis spectrum of the solution. The peak for the 4-nitrophenolate ion appears at approximately 400 nm.
-
Introduce a known amount of the gold nanoparticle catalyst to the solution and immediately start recording UV-Vis spectra at regular time intervals.
-
Monitor the decrease in the absorbance at 400 nm and the simultaneous increase in absorbance at around 300 nm, which corresponds to the formation of 4-aminophenol.[2]
-
The apparent rate constant (k_app) for the reaction can be determined by plotting ln(A_t/A₀) versus time, where A_t is the absorbance at time t and A₀ is the initial absorbance at 400 nm. The reaction is considered to follow pseudo-first-order kinetics due to the large excess of NaBH₄.[1][2]
Comparative Data on Catalytic Performance
| Precursor | Nanoparticle Size (nm) | Support | Apparent Rate Constant (k_app) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| HAuCl₄ | 3.4 | None (colloidal) | - | 1320 | [1] |
| HAuCl₄ | 5.7 | None (colloidal) | - | 1140 | [1] |
| HAuCl₄ | 8.2 | None (colloidal) | - | 780 | [1] |
| HAuCl₄ | 3.4 | Al₂O₃ | 0.65 min⁻¹ | - | [1] |
| HAuCl₄ | 5.7 | Al₂O₃ | 0.54 min⁻¹ | - | [1] |
| HAuCl₄ | 8.2 | Al₂O₃ | 0.42 min⁻¹ | - | [1] |
| HAuCl₄ | ~23-50 (spherical) | None (colloidal, centrifuged) | 5.73 x 10⁻³ s⁻¹ | - | [2] |
| HAuCl₄ | ~50-80 (sea-urchin like) | None (colloidal, centrifuged) | 0.80 x 10⁻³ s⁻¹ | - | [2] |
Note: The catalytic activity is highly dependent on various factors including nanoparticle size, shape, capping agent, support material, and reaction conditions (temperature, concentrations).
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for nanoparticle synthesis and catalytic testing.
Conclusion and Future Outlook
This guide highlights a significant knowledge gap in the catalytic application of gold nanoparticles derived from cyanide-based precursors like K[Au(CN)₄]. While synthesis protocols exist, their performance in benchmark catalytic reactions remains to be quantitatively evaluated and reported. The data presented for HAuCl₄-derived nanoparticles establishes a clear performance benchmark.
For researchers in catalysis and materials science, this presents a compelling opportunity. A direct comparative study of the catalytic activity of AuNPs synthesized from K[Au(CN)₄] versus HAuCl₄, using the standardized 4-nitrophenol reduction, would be a valuable contribution to the field. Such a study would elucidate the influence of the precursor's cyanide or chloride ligands on the final nanoparticle surface chemistry and its resulting catalytic efficiency. This could pave the way for the rational design of more active and selective gold-based catalysts for a variety of chemical transformations.
References
A Comparative Guide to the Synthesis of Potassium Tetracyanoaurate(III): Chemical vs. Electrochemical Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity gold compounds is paramount. Potassium tetracyanoaurate(III) (K[Au(CN)₄]), a gold(III) complex, is a valuable precursor in various applications, including the synthesis of novel therapeutic agents and advanced materials. This guide provides a comparative analysis of the traditional chemical synthesis of K[Au(CN)₄] and a potential electrochemical pathway, offering insights into their respective efficiencies and methodologies.
While the chemical synthesis of potassium tetracyanoaurate(III) is well-established, the direct electrochemical synthesis of this specific gold(III) complex is not extensively documented in scientific literature. Therefore, this guide will detail the established chemical method for K[Au(CN)₄] and, for the purpose of comparison, will present the well-documented electrochemical synthesis of the related gold(I) complex, potassium dicyanoaurate(I) (K[Au(CN)₂]), as a proxy for a potential electrochemical route. This will be followed by a theoretical discussion on the electrochemical formation of K[Au(CN)₄].
Traditional Chemical Synthesis of K[Au(CN)₄]
The conventional approach to synthesizing potassium tetracyanoaurate(III) involves the reaction of a gold(III) salt, typically gold(III) chloride, with an excess of potassium cyanide. This method is effective and can produce high yields of the desired product.
Experimental Protocol: Chemical Synthesis
A common method for the chemical synthesis of potassium tetracyanoaurate(III) is based on the reaction of tetrachloroauric acid (HAuCl₄) or a salt thereof with potassium cyanide.
-
Preparation of Tetrachloroauric Acid Solution: Gold metal is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form tetrachloroauric acid.
-
Reaction with Potassium Cyanide: The tetrachloroauric acid solution is then carefully treated with a stoichiometric excess of potassium cyanide (KCN) solution. The reaction proceeds as follows: HAuCl₄ + 5KCN → K[Au(CN)₄] + 4KCl + HCN
-
Crystallization and Isolation: The resulting solution is concentrated, often by evaporation under reduced pressure, to induce crystallization of potassium tetracyanoaurate(III). The crystals are then isolated by filtration, washed, and dried.
A similar patented method for the synthesis of the analogous sodium tetracyanoaurate reports a high yield.[1]
Electrochemical Synthesis of Gold Cyanide Complexes
Electrochemical synthesis offers a potentially more direct and controlled route for the production of metal complexes, often avoiding the need for harsh reagents like aqua regia. This section will describe the well-documented electrochemical synthesis of potassium dicyanoaurate(I) (K[Au(CN)₂]) as a representative example of this approach for gold cyanide complexes.
Experimental Protocol: Electrochemical Synthesis of K[Au(CN)₂]
The electrochemical synthesis of potassium dicyanoaurate(I) is achieved through the anodic dissolution of metallic gold in a potassium cyanide electrolyte.
-
Electrolytic Cell Setup: An electrolytic cell is configured with a high-purity gold anode and an inert cathode (e.g., platinum or stainless steel). The anode and cathode compartments are often separated by an ion-exchange membrane to prevent the deposition of gold at the cathode.
-
Electrolyte: The electrolyte consists of an aqueous solution of potassium cyanide (KCN).
-
Electrolysis: A controlled potential or current is applied across the electrodes. At the anode, gold is oxidized and reacts with the cyanide ions in the electrolyte to form the dicyanoaurate(I) complex: Au + 2CN⁻ → [Au(CN)₂]⁻ + e⁻
-
Product Recovery: The concentration of K[Au(CN)₂] in the anolyte increases as the electrolysis proceeds. The product can be recovered by crystallization from the concentrated electrolyte.
Challenges in this process include the passivation of the gold anode at higher current densities, which can inhibit dissolution.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the chemical synthesis of K[Au(CN)₄] and the electrochemical synthesis of K[Au(CN)₂]. It is important to note that the data for the electrochemical synthesis pertains to the gold(I) complex and is presented here as a benchmark for a potential electrochemical process for the gold(III) complex.
Table 1: Chemical Synthesis of Tetracyanoaurate Salts
| Parameter | Value | Reference |
| Product | Sodium Tetracyanoaurate | [1] |
| Starting Materials | Gold, Hydrochloric Acid, Potassium Chlorite, Potassium Cyanide | [1] |
| Yield | 97.6% | [1] |
| Purity | High (crystalline product) | [1] |
| Reaction Conditions | 10°C to 60°C | [1] |
Table 2: Electrochemical Synthesis of Potassium Dicyanoaurate(I)
| Parameter | Value | Reference |
| Product | Potassium Dicyanoaurate(I) | [2] |
| Starting Materials | Gold Anode, Potassium Cyanide Electrolyte | [2] |
| Current Density | Low (to avoid passivation) | [2] |
| Potential | < +0.4 V (vs. SHE) for Au(I) formation | [2] |
| Current Efficiency | >100% at potentials < -0.6 V (due to combined chemical and electrochemical dissolution) | [2] |
Theoretical Considerations for Electrochemical Synthesis of K[Au(CN)₄]
The direct electrochemical synthesis of K[Au(CN)₄] would require the oxidation of gold to the +3 state in the presence of cyanide ions. This could theoretically be achieved through two primary pathways:
-
Direct Anodic Dissolution at Higher Potentials: Applying a sufficiently high anodic potential to the gold electrode could, in principle, lead to the direct formation of the [Au(CN)₄]⁻ complex. However, this is complicated by the high stability of the [Au(CN)₂]⁻ complex and the tendency of the gold anode to passivate at higher potentials.
-
Electrochemical Oxidation of [Au(CN)₂]⁻: An alternative two-step process could involve the initial electrochemical synthesis of [Au(CN)₂]⁻, followed by its electrochemical oxidation to [Au(CN)₄]⁻ in a subsequent step. This would require careful control of the electrode potential and electrolyte composition to favor the oxidation of the gold(I) complex without decomposing the cyanide ligands.
Comparative Workflow Diagrams
The following diagrams illustrate the general workflows for the chemical and electrochemical synthesis routes.
Caption: Workflow for the chemical synthesis of K[Au(CN)₄].
Caption: Workflow for the electrochemical synthesis of K[Au(CN)₂].
Conclusion
The chemical synthesis of potassium tetracyanoaurate(III) is a well-established method capable of producing high yields of the desired product. However, it often involves the use of hazardous reagents and can be a multi-step process.
Electrochemical synthesis presents a potentially more streamlined and environmentally benign alternative. While the direct electrochemical synthesis of K[Au(CN)₄] is not yet a well-documented industrial process, the successful electrochemical production of the related K[Au(CN)₂] complex suggests that an electrochemical route to K[Au(CN)₄] is theoretically feasible. Further research into the direct anodic oxidation of gold to the +3 state in cyanide media or the electrochemical oxidation of the dicyanoaurate(I) complex could pave the way for a more efficient and sustainable synthesis of potassium tetracyanoaurate(III). Such advancements would be of significant interest to researchers and professionals in fields reliant on high-purity gold compounds.
References
Safety Operating Guide
Proper Disposal of Potassium Gold(3+) Tetracyanide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of potassium gold(3+) tetracyanide (K[Au(CN)₄]), a substance requiring careful handling due to its toxicity. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting. Adherence to all local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Potassium gold(3+) tetracyanide and its solutions are highly toxic. Ingestion, inhalation, or skin contact can be fatal.[1][2] Acidification of cyanide solutions will release highly toxic hydrogen cyanide (HCN) gas.[1][3] Therefore, strict safety protocols must be observed at all times.
Personal Protective Equipment (PPE): Always wear the following PPE when handling potassium gold(3+) tetracyanide and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[2][4]
-
Hand Protection: Nitrile gloves. Double-gloving is recommended.[1]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[4][5]
-
Respiratory Protection: All handling of solid cyanide compounds and concentrated solutions must be conducted in a certified chemical fume hood.[1][3]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention. Inform emergency responders of the nature of the chemical exposure.
Disposal Procedures: In-Laboratory Treatment and Recovery
For laboratories equipped to handle hazardous waste treatment, a two-stage process of cyanide destruction followed by gold recovery is recommended. This approach minimizes the toxicity of the waste stream and allows for the reclamation of valuable gold.
Stage 1: Cyanide Destruction via Chemical Oxidation
The primary method for rendering cyanide waste less toxic is through oxidation to cyanate (OCN⁻), which is significantly less toxic than cyanide (CN⁻).[1] This must be performed under alkaline conditions (pH > 10) to prevent the formation of hydrogen cyanide gas.[1] Two common oxidants for this process are sodium hypochlorite (bleach) and hydrogen peroxide.
Experimental Protocol: Cyanide Oxidation with Sodium Hypochlorite
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure the cyanide waste solution is at a pH of 10 or higher. If necessary, adjust the pH with a sodium hydroxide solution.[1]
-
Oxidation: Slowly add a sodium hypochlorite solution (e.g., household bleach) to the cyanide waste while stirring. An excess of hypochlorite is required to ensure complete oxidation.[6]
-
Reaction Time: Allow the reaction to proceed for a minimum of 10-15 minutes, although retention times up to 60 minutes may be necessary for complete oxidation of stable metal-cyanide complexes.[6]
-
Verification: After the reaction, it is crucial to test for the presence of residual cyanide to ensure complete destruction before proceeding.
Experimental Protocol: Cyanide Oxidation with Hydrogen Peroxide
-
Preparation: In a certified chemical fume hood, ensure the waste solution's pH is adjusted to and maintained between 9 and 10.[4][5] The use of a copper sulfate catalyst (e.g., 30 mg/L) can enhance the reaction rate.[4][5]
-
Oxidation: Gradually add hydrogen peroxide (H₂O₂) to the stirring cyanide solution.
-
Reaction Time and Temperature: The reaction can be carried out at room temperature. The required reaction time will vary depending on the initial cyanide concentration and the amount of hydrogen peroxide added.
-
Verification: Test for residual cyanide to confirm complete destruction.
| Parameter | Sodium Hypochlorite Oxidation | Hydrogen Peroxide Oxidation |
| pH | ≥ 10[1][6] | 9 - 10[4][5] |
| Reagent | Sodium hypochlorite (bleach) | Hydrogen peroxide (H₂O₂) |
| Catalyst | Not typically required | Copper sulfate (e.g., 30 mg/L) recommended[4][5] |
| Reaction Time | 10 - 60 minutes[6] | Variable, dependent on concentration and catalyst use |
| Temperature | Room temperature | Room temperature |
| Key Precaution | Maintain high pH to prevent HCN gas formation[1] | Maintain pH to prevent HCN gas and control reaction rate |
Stage 2: Gold Recovery via Precipitation
After the destruction of cyanide, the gold can be recovered from the solution by precipitation. A common and effective method for this is the use of zinc dust.[2][7]
Experimental Protocol: Gold Precipitation with Zinc Dust
-
pH Adjustment: Ensure the pH of the now cyanide-free gold solution is adjusted to approximately 12 with sodium hydroxide.[2]
-
Precipitation: While stirring the solution, slowly add powdered zinc dust. A general guideline is to use one gram of zinc dust for every gram of gold expected in the solution.[2]
-
Recovery: The gold will precipitate out of the solution as a solid. This can be collected by filtration. The collected solid is a mixture of gold and excess zinc.
-
Final Disposal of Liquid Waste: After the gold has been removed, the remaining liquid should be tested for any residual contaminants and disposed of in accordance with local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of potassium gold(3+) tetracyanide waste.
Caption: Disposal workflow for potassium gold(3+) tetracyanide waste.
Alternative Disposal Method: Licensed Hazardous Waste Contractor
For laboratories not equipped to perform in-house treatment, the waste must be collected and disposed of by a licensed hazardous waste management company.[2]
-
Waste Collection: Collect all potassium gold(3+) tetracyanide waste, including contaminated labware (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.[3][6]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "Potassium gold(3+) tetracyanide".[3]
-
Storage: Store the waste container in a designated, secure area, away from acids and other incompatible materials.[3][8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of potassium gold(3+) tetracyanide waste, protecting themselves, their colleagues, and the environment.
References
- 1. scribd.com [scribd.com]
- 2. goldrefiningforum.com [goldrefiningforum.com]
- 3. 911metallurgist.com [911metallurgist.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jchps.com [jchps.com]
- 7. Gold Precipitation Methods - 911Metallurgist [911metallurgist.com]
- 8. Potassium cyanide - Wikipedia [en.wikipedia.org]
Safeguarding Researchers: Essential Protective Measures for Handling Potassium Gold(III) Tetracyanide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling potassium gold(III) tetracyanide must adhere to stringent safety protocols due to its high toxicity. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the protection of the environment.
Potassium gold(III) tetracyanide, with the chemical formula K[Au(CN)₄] and CAS number 14263-59-3, is a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It is crucial to distinguish this compound from the gold(I) analogue, as the reactivity and hazards may differ.[4] Contact with acids liberates highly toxic hydrogen cyanide gas.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with a combination cartridge for inorganic vapors and particulates (e.g., P100) is required.[5] In situations with potential for high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary.[5][6] | Protects against inhalation of toxic dust and potential release of hydrogen cyanide gas. |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., nitrile or neoprene) over a standard laboratory glove is mandatory. Regularly inspect gloves for any signs of degradation or perforation before and during use.[7] | Prevents skin absorption, which can be a fatal route of exposure.[3][8] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are required to be worn over the respirator.[3] | Provides comprehensive protection against splashes and airborne particles. |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements. For tasks with a higher risk of splashes, a chemical-resistant apron and sleeves should be worn.[8] | Protects the body from accidental contact with the chemical. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents.
Handling Workflow Diagram
Caption: A logical workflow for the safe handling of potassium gold(III) tetracyanide.
Disposal Plan: Managing Hazardous Waste
Proper disposal of potassium gold(III) tetracyanide and all contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with potassium gold(III) tetracyanide, including gloves, bench paper, and disposable labware, must be treated as hazardous waste.
-
Containerization: Collect all solid waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," "Toxic," and the chemical name: "Potassium Gold(III) Tetracyanide."
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials, especially acids.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company.[3][6] Do not attempt to dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety and logistical measures, research institutions can foster a secure environment for their scientific staff while responsibly managing the risks associated with this highly toxic and valuable research compound.
References
- 1. Potassium Tetracyanoaurate | CAS 14263-59-3 | Heraeus Shop [shop.heraeus-precious-metals.com]
- 2. faggi.it [faggi.it]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Potassium dicyanoaurate - Wikipedia [en.wikipedia.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Potassium cyanide (as CN) [cdc.gov]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. rowe.com.au [rowe.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
